molecular formula C22H22O7 B580911 Dodoviscin J

Dodoviscin J

Cat. No.: B580911
M. Wt: 398.4 g/mol
InChI Key: TVJIUFQDDVFOCS-UHFFFAOYSA-N
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Description

Dodoviscin J is a useful research compound. Its molecular formula is C22H22O7 and its molecular weight is 398.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-dihydroxy-2-[4-hydroxy-3-methoxy-5-(3-methylbut-2-enyl)phenyl]-3-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O7/c1-11(2)5-6-12-7-13(8-17(27-3)19(12)25)21-22(28-4)20(26)18-15(24)9-14(23)10-16(18)29-21/h5,7-10,23-25H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVJIUFQDDVFOCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Enigmatic Origin of Dodoviscin J: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin J is a naturally occurring prenylated flavonol derivative isolated from the plant Dodonaea viscosa. This technical guide provides a comprehensive overview of the origin of this compound, including its biological source and the methodologies for its extraction and characterization. While specific quantitative data and detailed experimental protocols for this compound remain elusive in publicly available scientific literature, this document consolidates the existing knowledge on the broader class of "dodoviscins" and related compounds from Dodonaea viscosa to offer a foundational understanding for researchers.

Biological Source

The sole identified natural source of this compound is the plant species Dodonaea viscosa, a member of the Sapindaceae family.[1][2] This plant is a hardy, fast-growing shrub or small tree found in tropical, subtropical, and warm temperate regions throughout the world. It has a rich history in traditional medicine for treating a variety of ailments, which has prompted significant phytochemical investigation into its constituent compounds.[1][2] this compound is one of a series of related prenylated flavonoids, designated as dodoviscins A-J, that have been identified from this plant.[1][2]

Chemical Classification

This compound is classified as a prenyl flavonol derivative. Flavonols are a class of flavonoids that have a 3-hydroxy-2-phenylchromen-4-one backbone. The "prenyl" designation indicates the presence of one or more prenyl groups (a five-carbon isoprenoid unit) attached to the flavonol core. This prenylation is a common structural feature among the dodoviscins and is often associated with enhanced biological activity.

Presumed Isolation and Characterization Methodology

While a specific experimental protocol for the isolation of this compound has not been detailed in the available literature, a general workflow can be inferred from studies on the isolation of other dodoviscins and flavonoids from Dodonaea viscosa.

General Experimental Workflow

The following diagram illustrates a probable workflow for the isolation and characterization of this compound from Dodonaea viscosa.

G cluster_collection Plant Material Collection and Preparation cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Structure Elucidation p1 Collection of Dodonaea viscosa p2 Drying and Grinding p1->p2 e1 Solvent Extraction (e.g., Methanol, Ethanol) p2->e1 e2 Crude Extract e1->e2 f1 Liquid-Liquid Partitioning e2->f1 f2 Column Chromatography (Silica Gel, Sephadex) f1->f2 pu1 Preparative HPLC f2->pu1 pu2 Pure this compound pu1->pu2 a1 Mass Spectrometry (MS) pu2->a1 a2 NMR Spectroscopy (1H, 13C, 2D) pu2->a2 a3 UV-Vis Spectroscopy pu2->a3 a4 IR Spectroscopy pu2->a4

Caption: A generalized workflow for the isolation and structural elucidation of this compound.

Quantitative Data Summary

Specific quantitative data for this compound, such as yields, spectroscopic data (NMR chemical shifts, mass-to-charge ratios), or biological activity metrics (IC50, EC50 values), are not available in the reviewed literature. For related compounds from Dodonaea viscosa, such data would typically be presented in tabular format. The following are examples of tables that would be populated with specific data for this compound once it becomes available.

Table 1: Physicochemical Properties of this compound (Hypothetical)

PropertyValue
Molecular Formula-
Molecular Weight-
Appearance-
Melting Point-
UV λmax (nm)-

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound in [Solvent] (Hypothetical)

PositionδC (ppm)δH (ppm, J in Hz)
2--
3--
4--
...--

Biological Activity and Signaling Pathways

The biological activities of the broader class of compounds from Dodonaea viscosa are diverse, including anti-inflammatory, antimicrobial, and antioxidant effects. However, no specific biological activities or modulated signaling pathways have been attributed directly to this compound in the scientific literature.

Should such information become available, a signaling pathway diagram would be constructed to visualize the molecular interactions. For instance, if this compound were found to inhibit the NF-κB signaling pathway, a diagram would be generated as follows:

G cluster_pathway Hypothetical Signaling Pathway for this compound Stimulus Inflammatory Stimulus IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Gene Transcription (Inflammatory Mediators) Nucleus->Transcription activates DodoviscinJ This compound DodoviscinJ->IKK inhibits

Caption: A hypothetical inhibitory effect of this compound on the NF-κB signaling pathway.

Conclusion

This compound is a prenylated flavonol originating from the plant Dodonaea viscosa. While its existence as part of the "dodoviscins" series is documented, specific details regarding its chemical structure, isolation, and biological function are not yet publicly available. This guide provides a framework based on related compounds from the same source, which can serve as a valuable resource for researchers initiating studies on this potentially bioactive natural product. Further investigation is required to fully elucidate the properties and therapeutic potential of this compound.

References

An In-depth Technical Guide on the Putative Mechanism of Action of Dioscin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Dodoviscin J" did not yield any relevant scientific information, suggesting a possible typographical error. Based on the similarity in name and the context of anticancer research, this document focuses on the well-studied natural compound Dioscin .

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dioscin is a natural steroidal saponin found in a variety of plants, including those from the Dioscorea genus.[1][2] It has garnered significant attention in the field of oncology for its potent antitumor activities demonstrated across a range of cancer cell lines.[1] Emerging research indicates that Dioscin exerts its anticancer effects through a multi-targeted approach, influencing several key cellular processes including apoptosis, cell cycle progression, and various signaling pathways. This technical guide aims to provide a comprehensive overview of the putative mechanisms of action of Dioscin, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Putative Mechanism of Action

Dioscin's anticancer activity is attributed to its ability to modulate multiple cellular pathways, ultimately leading to the inhibition of tumor growth and proliferation. The primary mechanisms are detailed below.

Induction of Apoptosis

A predominant mechanism of Dioscin's antitumor effect is the induction of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.

  • Intrinsic (Mitochondrial) Pathway: Dioscin has been shown to disrupt the mitochondrial membrane potential, leading to the release of cytochrome c into the cytosol.[1] This event triggers a cascade of caspase activation, primarily involving caspase-9 and the executioner caspase-3.[1] Furthermore, Dioscin modulates the expression of the Bcl-2 family of proteins, upregulating pro-apoptotic proteins such as Bax and Bak, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[1]

  • Extrinsic (Death Receptor) Pathway: In some cancer cells, Dioscin has been observed to activate the extrinsic apoptosis pathway.[3] This involves the upregulation of death receptors and subsequent activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial pathway.

  • Caspase-Independent Apoptosis: Interestingly, some studies have reported that Dioscin can induce apoptosis through a caspase-independent mechanism. This process involves the nuclear translocation of Apoptosis-Inducing Factor (AIF), which leads to DNA fragmentation.[4]

  • Reactive Oxygen Species (ROS) Generation: The induction of apoptosis by Dioscin is often linked to an increase in intracellular Reactive Oxygen Species (ROS).[5] This oxidative stress can lead to DNA damage and trigger the mitochondrial apoptotic pathway.[2][5] Dioscin has been found to downregulate antioxidant enzymes like peroxiredoxins (PRDX 1 and 6), contributing to the accumulation of ROS.[5]

Cell Cycle Arrest

Dioscin has been demonstrated to inhibit cancer cell proliferation by inducing cell cycle arrest at different phases, depending on the cell type.

  • G0/G1 Arrest: In MCF-7 breast cancer cells, Dioscin treatment leads to cell cycle arrest at the G0/G1 phase. This is associated with the reduced expression of cyclin D, cyclin E, CDK2, and CDK4.[6][7]

  • G2/M Arrest: In MDA-MB-231 breast cancer cells and human leukemia K562 cells, Dioscin induces G2/M phase arrest.[6][8] This is accompanied by a decrease in the expression of cdc2 and cyclin B1.[6] The activation of Chk1 kinase and modulation of the Cdc25C regulatory pathway are also implicated in this process.[9]

Modulation of Key Signaling Pathways

Dioscin's ability to influence a multitude of signaling pathways is central to its pleiotropic anticancer effects.

  • PI3K/Akt/mTOR Pathway: This is a critical survival pathway that is often dysregulated in cancer. Dioscin has been shown to inhibit the phosphorylation of Akt and mTOR, thereby suppressing this pathway.[1][7][10] This inhibition contributes to the induction of apoptosis and autophagy.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a complex role in cancer. Dioscin has been reported to modulate this pathway, with effects varying between different cancer types. For instance, in some contexts, it inhibits the phosphorylation of ERK1/2 and p38, while in others, it can activate JNK and p38 to promote apoptosis.[1][3]

  • VEGFR2 Signaling: Dioscin can inhibit angiogenesis by downregulating the expression of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and subsequently suppressing downstream signaling through the PI3K/Akt/MAPK pathways.[1][11]

  • Notch Signaling Pathway: In colorectal cancer cells, Dioscin has been found to inhibit the Notch1 signaling pathway, which is involved in cell proliferation and differentiation.[12]

  • Wnt/β-catenin Pathway: Dioscin can inhibit the Wnt/β-catenin pathway by blocking the phosphorylation of AKT, which in turn activates GSK3β and promotes the degradation of β-catenin.[1]

Quantitative Data Presentation

Table 1: Inhibitory Concentration (IC50) of Dioscin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Incubation Time (h)Reference
HeLaCervical CarcinomaNot specified, but effective at 1.25, 2.5, 5.0 µg/mL24
SiHaCervical CarcinomaNot specified, but effective at 1.25, 2.5, 5.0 µg/mL24
A549Non-small Cell Lung Cancer~2.548[13]
HCC827Non-small Cell Lung Cancer~2.048[13]
H1975Non-small Cell Lung Cancer~3.048[13]
MDA-MB-231Breast CancerNot specified, effective up to 100 µM24, 48, 72[6]
MCF-7Breast CancerNot specified, effective up to 100 µM24, 48, 72[6]
SKOV3Ovarian CancerNot specified, effective at 1.25, 2.5, 5 µM24, 48, 72[14]
HCT116Colorectal CancerNot specified, effective at 1.25, 2.5, 5 µg/mLNot specified[12]
Table 2: Effect of Dioscin on the Expression of Key Apoptosis-Related Proteins
ProteinFunctionEffect of DioscinCancer Cell Line(s)Reference(s)
Bcl-2 Anti-apoptoticDownregulationHeLa, SiHa, A549, MCF-7, SKOV3, HCT116[1][15]
Bcl-xL Anti-apoptoticDownregulationHeLa, SiHa
Bax Pro-apoptoticUpregulationHeLa, SiHa, A549, MCF-7, SKOV3, HCT116[1][12]
Bak Pro-apoptoticUpregulationHeLa, SiHa
Caspase-3 Executioner CaspaseUpregulation/ActivationHeLa, SiHa, A549, MCF-7, SKOV3, HCT116[1][12][16]
Caspase-9 Initiator CaspaseUpregulation/ActivationHeLa, SiHa, SKOV3[1][11]
p53 Tumor SuppressorUpregulationHeLa, SiHa, MCF-7[1][7]
Survivin Inhibitor of ApoptosisDownregulationA549, HCC827, H1975[13]
c-FLIP Inhibitor of Caspase-8DownregulationCaki (Renal Cancer)[15]

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of Dioscin (e.g., 0, 1.25, 2.5, 5, 10, 20 µM) and a vehicle control (e.g., DMSO) for different time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control group. The IC50 value is determined from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of Dioscin for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis
  • Protein Extraction: After treatment with Dioscin, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-50 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, Caspase-3, p-Akt, Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.

Mandatory Visualizations

Signaling Pathway Diagrams (Graphviz DOT)

Dioscin_Apoptosis_Pathway Dioscin Dioscin ROS ↑ ROS Dioscin->ROS induces Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) Dioscin->Bcl2 inhibits Bax Bax, Bak (Pro-apoptotic) Dioscin->Bax activates Mitochondrion Mitochondrion ROS->Mitochondrion CytC Cytochrome c release Mitochondrion->CytC Bcl2->Mitochondrion Bax->Mitochondrion Casp9 Caspase-9 (activated) CytC->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Dioscin-induced intrinsic apoptosis pathway.

Dioscin_PI3K_Akt_Pathway Dioscin Dioscin VEGFR2 VEGFR2 Dioscin->VEGFR2 inhibits PI3K PI3K Dioscin->PI3K inhibits VEGFR2->PI3K Akt Akt (p-Akt) PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Dioscin.

Dioscin_Cell_Cycle_Arrest Dioscin Dioscin G0G1_Cyclins Cyclin D, Cyclin E CDK2, CDK4 Dioscin->G0G1_Cyclins downregulates G2M_Cyclins Cyclin B1, cdc2 Dioscin->G2M_Cyclins downregulates G0G1_Arrest G0/G1 Arrest (e.g., MCF-7) G0G1_Cyclins->G0G1_Arrest G2M_Arrest G2/M Arrest (e.g., MDA-MB-231) G2M_Cyclins->G2M_Arrest

Caption: Dioscin-induced cell cycle arrest.

References

Technical Guide on the In Vitro Biological Activity of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Dodoviscin J" did not yield any published scientific literature or data. This suggests that "this compound" may be a novel, as-yet-unnamed compound, a rare natural product that has not been characterized, or a potential misspelling.

To fulfill the structural and content requirements of this request, this guide will use Dioscin , a well-studied natural steroidal saponin, as an illustrative example. The data, protocols, and pathways presented herein pertain to Dioscin and serve as a template for how such a technical guide for "this compound" could be structured once research becomes available.

Core Topic: In Vitro Biological Activity of Dioscin

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dioscin is a natural steroidal saponin found in various plants, notably those of the Dioscorea (wild yam) genus. It has garnered significant scientific interest due to its wide range of pharmacological activities demonstrated in vitro and in vivo. These activities include anti-tumor, anti-inflammatory, and anti-fibrotic effects.[1][2] This document provides a technical overview of the key in vitro biological activities of Dioscin, focusing on its cytotoxic and anti-inflammatory properties.

Data Presentation: Cytotoxicity of Dioscin

The cytotoxic effects of Dioscin have been evaluated against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric. The IC50 values for Dioscin-induced cytotoxicity are summarized below.

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)Reference
MDA-MB-468 Triple-Negative Breast Cancer481.53[3][4]
MCF-7 ER-Positive Breast Cancer484.79[3][4]
MCF-7 ER-Positive Breast Cancer2411.03[5]
MCF-7 ER-Positive Breast Cancer722.50[5]
MDA-MB-231 Triple-Negative Breast Cancer2433.55[5]
MDA-MB-231 Triple-Negative Breast Cancer723.23[5]
A549 Lung Cancer720.7[6]
A2780 Ovarian CancerNot Specified0.581[6]
Bel-7402 Liver Cancer720.23[6]
H1650 Lung Adenocarcinoma481.7[7]
PC9GR Lung Adenocarcinoma482.1[7]
H1975 Lung Adenocarcinoma484.3[7]

Experimental Protocols

Detailed methodologies for key in vitro experiments used to characterize the biological activity of compounds like Dioscin are provided below.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9][10]

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate overnight under standard conditions (e.g., 37°C, 5% CO₂).[10]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., Dioscin) in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include untreated control wells (vehicle only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5]

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[5][8]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.[8]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[5][9]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[9] Measure the absorbance at a wavelength between 570 and 590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.

Anti-Inflammatory Activity: Nitric Oxide (NO) Production (Griess Assay)

The Griess assay is used to quantify nitrite (NO₂⁻), a stable and measurable breakdown product of nitric oxide (NO), in cell culture supernatants. This is a common method to assess the anti-inflammatory potential of a compound by its ability to inhibit NO production in stimulated macrophages (e.g., LPS-stimulated RAW 264.7 cells).[11]

Principle: The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt. This salt then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound that can be measured spectrophotometrically at 540 nm.[12]

Protocol:

  • Cell Seeding and Stimulation: Seed macrophages (e.g., RAW 264.7) in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulus: Induce NO production by adding an inflammatory agent, such as lipopolysaccharide (LPS), to the wells.

  • Incubation: Incubate the plate for 24 hours.

  • Supernatant Collection: Collect 50-100 µL of the cell culture supernatant from each well.

  • Griess Reaction: In a separate 96-well plate, mix the collected supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and NED solutions).[11][13]

  • Incubation: Allow the reaction to proceed for 10-15 minutes at room temperature, protected from light.[13][14]

  • Absorbance Measurement: Measure the absorbance at 540 nm.[12][14]

  • Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve generated using known concentrations of sodium nitrite.

Anti-Inflammatory Activity: Cytokine Quantification (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method used to quantify the concentration of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in biological samples.[15][16]

Principle: A "sandwich" ELISA is commonly used. A capture antibody specific to the target cytokine is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the antibody. After washing, a second, biotin-conjugated detection antibody that binds to a different epitope on the cytokine is added. Finally, an enzyme-linked streptavidin (e.g., HRP) is added, which binds to the biotin. A substrate is then added, which is converted by the enzyme into a colored product, with the intensity of the color being proportional to the amount of cytokine present.[17][18]

Protocol:

  • Plate Coating: Coat a 96-well ELISA plate with a capture antibody diluted in binding solution. Incubate overnight at 4°C.[17]

  • Blocking: Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., PBS with 10% FBS) for 1-2 hours.[16][19]

  • Sample and Standard Incubation: Wash the plate. Add cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours.

  • Enzyme Conjugate Incubation: Wash the plate. Add streptavidin-HRP conjugate and incubate for 20-30 minutes in the dark.

  • Substrate Addition: Wash the plate. Add a substrate solution (e.g., TMB). A color change will develop.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[19]

  • Absorbance Measurement: Measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Visualization of Pathways and Workflows

Signaling Pathway: Dioscin's Inhibition of the NF-κB Pathway

Dioscin has been shown to exert anti-inflammatory and anti-tumor effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][20][21][22][23] This pathway is a central regulator of inflammation, immune response, and cell survival.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Release Dioscin Dioscin Dioscin->IKK Inhibits Phosphorylation of IκBα DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Transcription

Caption: Dioscin inhibits the NF-κB signaling pathway.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a standard workflow for assessing the cytotoxicity of a test compound using the MTT assay.

Cytotoxicity_Workflow Start Start Seed 1. Seed Cells in 96-well plate Start->Seed Incubate1 2. Incubate Overnight (37°C, 5% CO₂) Seed->Incubate1 Treat 3. Treat with Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (24-72 hours) Treat->Incubate2 AddMTT 5. Add MTT Reagent to each well Incubate2->AddMTT Incubate3 6. Incubate (2-4 hours) AddMTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Read Absorbance (570 nm) Solubilize->Read Analyze 9. Analyze Data (Calculate % Viability, IC50) Read->Analyze End End Analyze->End

Caption: A typical workflow for an MTT-based cytotoxicity assay.

References

Dodoviscin J transporter protein interaction

Author: BenchChem Technical Support Team. Date: November 2025

Subject Matter Analysis: "Dodoviscin J"

Following a comprehensive search of scientific literature and chemical databases, it has been determined that "this compound" is not a recognized chemical compound or therapeutic agent. There is no available data regarding its structure, mechanism of action, or any interactions with biological systems, including transporter proteins.

Therefore, it is not possible to generate an in-depth technical guide on a non-existent substance.

Proposed Alternative: Vincristine

To fulfill the core requirements of your request for a detailed technical guide on transporter protein interactions, we propose to substitute "this compound" with Vincristine .

Vincristine is a well-researched vinca alkaloid and a widely used chemotherapeutic agent. Its efficacy and toxicity are heavily influenced by its interactions with multiple transporter proteins, making it an ideal subject for the requested whitepaper. This topic provides ample quantitative data, established experimental protocols, and defined biological pathways suitable for visualization.

We request your approval to proceed with generating the technical guide on the topic of Vincristine and its interactions with key drug transporter proteins , adhering to all specified formatting, data presentation, protocol detailing, and Graphviz visualization requirements.

Homologs and Analogs of the Dodoviscin Family: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the known compounds belonging to the Dodoviscin family, isolated from the plant Dodonaea viscosa. Due to the limited information available on a specific "Dodoviscin J," this document focuses on the characterized members of this family, primarily Dodoviscin A and Dodoviscin D, as a basis for understanding their biological activities and exploring potential homologs and analogs.

The Dodoviscin Core: Flavonoids from Dodonaea viscosa

The Dodoviscins are a series of flavonoid compounds. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities. The core chemical structure of the known Dodoviscins is based on a chromen-4-one (flavone) backbone, with various substitutions that contribute to their specific biological effects.

Dodoviscin A has been identified as a potent inhibitor of melanogenesis. Its primary mechanism of action involves the suppression of tyrosinase, a key enzyme in melanin synthesis, and the modulation of the cAMP response element-binding protein (CREB) signaling pathway.

Dodoviscin D is another member of this family, and its structure has been elucidated as 2-[3-[(2S)-2,3-dihydroxy-3-methylbutyl]-4-hydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-3,6-dimethoxychromen-4-one, with the molecular formula C27H32O9. While its specific biological activities are not as extensively documented as those of Dodoviscin A, its flavonoid structure suggests potential antioxidant, anti-inflammatory, or anticancer properties, which are common for this class of compounds.

Dodoviscin H is another identified compound in this family, with a molecular formula of C₂₆H₃₀O₇. Although detailed biological data is scarce, its structural features suggest it may also possess anti-inflammatory and antioxidant activities.

Quantitative Data Summary

Currently, detailed quantitative data for the Dodoviscin family is limited in publicly accessible literature. The primary reported activity for Dodoviscin A is qualitative, focusing on its inhibitory effects on melanogenesis.

CompoundTarget/AssayReported ActivityQuantitative Data (IC50, etc.)
Dodoviscin A Melanogenesis in B16-F10 cellsInhibitionData not available
Tyrosinase ActivityInhibitionData not available
CREB PhosphorylationInhibitionData not available
Dodoviscin D Not specifiedNot specifiedData not available
Dodoviscin H Not specifiedPotential anti-inflammatory and antioxidantData not available

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the biological activity of Dodoviscin A.

Tyrosinase Inhibition Assay

This assay is crucial for identifying compounds that can directly inhibit the enzymatic activity of tyrosinase, a rate-limiting enzyme in melanin synthesis.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (3,4-dihydroxy-L-phenylalanine)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Test compound (e.g., Dodoviscin A)

  • Positive control (e.g., Kojic acid)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and a solution of mushroom tyrosinase.

  • Incubate the mixture at room temperature for a specified period (e.g., 10 minutes).

  • Initiate the enzymatic reaction by adding L-DOPA solution to each well.

  • Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at timed intervals to monitor the formation of dopachrome.

  • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound compared to the untreated control.

  • The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Melanogenesis Inhibition Assay in B16-F10 Murine Melanoma Cells

This cell-based assay assesses the ability of a compound to inhibit melanin production in a relevant cell line.

Materials:

  • B16-F10 murine melanoma cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • α-Melanocyte-stimulating hormone (α-MSH) or other inducers of melanogenesis

  • Test compound (e.g., Dodoviscin A)

  • Lysis buffer (e.g., 1 N NaOH)

  • 96-well plate and a microplate reader

Procedure:

  • Seed B16-F10 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration.

  • Induce melanogenesis by adding α-MSH to the culture medium.

  • After an incubation period (e.g., 48-72 hours), wash the cells with phosphate-buffered saline (PBS).

  • Lyse the cells with the lysis buffer to release the melanin.

  • Measure the absorbance of the lysate at 405 nm to quantify the melanin content.

  • A parallel cell viability assay (e.g., MTT assay) should be performed to ensure that the observed decrease in melanin is not due to cytotoxicity.

Western Blot for Phospho-CREB

This technique is used to determine if a compound affects the phosphorylation state of CREB, a key transcription factor in the melanogenesis signaling pathway.

Materials:

  • B16-F10 cells

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Treat B16-F10 cells with the test compound and/or an inducer of CREB phosphorylation (e.g., forskolin).

  • Lyse the cells and quantify the total protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody against phospho-CREB.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • To normalize the results, strip the membrane and re-probe with an antibody against total CREB.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathway and experimental workflows are provided below to facilitate understanding.

Melanogenesis_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Melanosome MC1R MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB pCREB Phospho-CREB CREB->pCREB Phosphorylation MITF MITF pCREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Translation Melanin Melanin Tyrosinase->Melanin Catalyzes alpha_MSH α-MSH alpha_MSH->MC1R Dodoviscin_A Dodoviscin A Dodoviscin_A->pCREB Inhibits Dodoviscin_A->Tyrosinase Inhibits

Caption: Signaling pathway of melanogenesis and points of inhibition by Dodoviscin A.

Tyrosinase_Inhibition_Workflow Start Start Prepare_Reagents Prepare Tyrosinase, L-DOPA, and Buffers Start->Prepare_Reagents Add_Components Add Buffer, Tyrosinase, and Dodoviscin A to Plate Prepare_Reagents->Add_Components Incubate_1 Incubate at RT (10 min) Add_Components->Incubate_1 Add_Substrate Add L-DOPA Incubate_1->Add_Substrate Measure_Absorbance Measure Absorbance at 475 nm Add_Substrate->Measure_Absorbance Analyze_Data Calculate % Inhibition and IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the tyrosinase inhibition assay.

Homologs and Analogs of Dodoviscins

Given the flavonoid nature of the Dodoviscins, a vast number of structurally similar compounds exist, both naturally and synthetically.

Homologs would involve altering the length of the alkyl chains or other substituents on the core flavonoid structure. For instance, modifying the 3-methylbut-2-enyl group on Dodoviscin D to a shorter or longer prenyl chain could be explored.

Analogs would involve more significant structural modifications, such as changing the type and position of functional groups on the chromen-4-one rings. Examples of well-known flavonoids that can be considered analogs and could be used for comparative studies include:

  • Quercetin: A widely studied flavonoid with strong antioxidant and anti-inflammatory properties.

  • Kaempferol: Structurally similar to quercetin and also possesses a range of biological activities.

  • Apigenin: A flavone known for its anxiolytic and anticancer effects.

  • Luteolin: Another common flavone with potent antioxidant and anti-inflammatory activities.

The exploration of synthetic analogs could involve the strategic placement of different functional groups on the Dodoviscin backbone to enhance potency, selectivity, or pharmacokinetic properties. Researchers in drug development could focus on synthesizing derivatives with improved water solubility or metabolic stability.

Future Directions

The Dodoviscin family of compounds represents a promising area for further research. Key future steps should include:

  • Isolation and characterization of more Dodoviscin compounds from Dodonaea viscosa to expand the known members of this family.

  • Comprehensive biological screening of the known Dodoviscins (A, D, and H) against a wider range of targets to uncover new activities.

  • Quantitative structure-activity relationship (QSAR) studies once more data becomes available to guide the synthesis of more potent analogs.

  • In vivo studies to validate the in vitro findings and assess the therapeutic potential of these compounds.

This guide serves as a foundational resource for researchers interested in the Dodoviscin family and their potential applications in drug discovery and development. The provided protocols and pathway diagrams offer practical tools for initiating further investigation into this intriguing class of natural products.

Unable to Fulfill Request for "Dodoviscin J" Cytotoxicity Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the preliminary cytotoxicity screening of a compound identified as "Dodoviscin J" has yielded no specific results. This suggests that "this compound" may be a novel, not yet publicly documented compound, or potentially a misnomer.

Extensive searches across scientific databases and scholarly articles for data pertaining to "this compound" did not uncover any published research on its cytotoxic properties, experimental protocols, or effects on signaling pathways. Consequently, the core requirements of the request—to summarize quantitative data, provide detailed experimental methodologies, and create visualizations for this specific compound—cannot be met at this time.

The initial search strategy included broad queries such as "this compound cytotoxicity screening," "this compound mechanism of action," and "this compound apoptosis pathway." The search results provided general information on cytotoxicity testing of natural products and the mechanisms of other cytotoxic agents, but no data directly related to "this compound."

While a general overview of cytotoxicity screening methodologies is possible, it would not address the specific focus on "this compound" as requested.

To proceed, the following would be required:

  • Verification of the compound name: Please ensure that "this compound" is the correct and complete name of the compound of interest.

  • Provision of relevant literature: If you are in possession of any research articles, internal reports, or datasets related to the cytotoxicity of "this compound," this information would be necessary to fulfill the request.

Without specific data on "this compound," any attempt to generate the requested in-depth technical guide would be speculative and not based on factual, verifiable scientific findings. We are committed to providing accurate and reliable information and therefore cannot proceed without the necessary source material.

A Technical Guide to the Natural Source and Putative Isolation of Dodoviscin J

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, specific scientific literature detailing the natural source, isolation, and biological activity of a compound explicitly named "Dodoviscin J" is not publicly available. This guide is therefore based on established methodologies for the isolation of structurally related flavonoids and terpenoids from Dodonaea viscosa, the known source of other "Dodoviscin" compounds. The experimental protocols and data presented are representative examples derived from published research on compounds from this plant.

Introduction

Dodonaea viscosa, a member of the Sapindaceae family, is a resilient evergreen shrub found in tropical, subtropical, and warm temperate regions across the globe.[1] Traditionally, various parts of this plant have been used in folk medicine to treat a range of ailments, including inflammation, skin diseases, and infections.[1] Phytochemical investigations of D. viscosa have revealed a rich diversity of secondary metabolites, including flavonoids, diterpenes, saponins, and tannins.[1] Among these are the "Dodoviscins," a series of prenylated flavonoids that have garnered scientific interest for their potential biological activities. This document provides a comprehensive overview of the presumed natural source of this compound and a generalized, in-depth technical guide for its isolation and purification.

Natural Source

Based on the nomenclature of related compounds such as Dodoviscin A, the primary natural source of this compound is presumed to be the aerial parts (leaves and stems) of Dodonaea viscosa.

Generalized Isolation Methodology

The isolation of a specific flavonoid or terpenoid from a plant matrix is a multi-step process involving extraction, fractionation, and purification. The following protocols are generalized from various studies on the isolation of compounds from D. viscosa.[2][3][4]

  • Plant Material Preparation: Air-dry the collected aerial parts of Dodonaea viscosa in the shade to prevent the degradation of thermolabile compounds. Grind the dried plant material into a coarse powder.

  • Solvent Extraction:

    • Perform a serial exhaustive extraction of the powdered plant material (e.g., 5 kg) using solvents of increasing polarity.[3]

    • Begin with a non-polar solvent like n-hexane to remove lipids and other non-polar constituents.

    • Follow with a medium-polarity solvent such as dichloromethane or chloroform.

    • Subsequently, use a more polar solvent like ethyl acetate.

    • Finally, extract with a highly polar solvent such as methanol or ethanol.

    • Each solvent extraction should be repeated multiple times (e.g., 3 x 5L) to ensure maximum yield. The plant material is macerated in the solvent for a specified period (e.g., 24-48 hours) with occasional agitation.

  • Concentration: After each solvent extraction, filter the mixture. Concentrate the resulting filtrates under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extracts for each solvent.

  • Solvent-Solvent Partitioning:

    • The methanolic or ethanolic crude extract can be further fractionated by dissolving it in a water-methanol mixture and then partitioning it successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.[5][6] This will segregate compounds based on their polarity.

  • Column Chromatography:

    • Subject the most promising fraction (e.g., the ethyl acetate fraction, which is often rich in flavonoids) to column chromatography.[3][4]

    • Stationary Phase: Silica gel 60 is a commonly used adsorbent.

    • Mobile Phase: A gradient elution system is typically employed. For example, start with 100% n-hexane and gradually increase the polarity by adding ethyl acetate (e.g., from 90:10 to 0:100 n-hexane:ethyl acetate).[3]

    • Collect the eluate in numerous small fractions.

  • Thin Layer Chromatography (TLC) Analysis:

    • Monitor the collected fractions using TLC to identify those with similar chemical profiles. Pool the fractions that show similar spots.

  • Further Purification:

    • Subject the pooled fractions to further chromatographic steps for purification. This may involve repeated column chromatography on silica gel or using a different stationary phase like Sephadex LH-20 with a suitable solvent system (e.g., dichloromethane:methanol).[3]

    • High-Performance Liquid Chromatography (HPLC) with a C18 column can be used for the final purification of the compound. A typical mobile phase could be a gradient of acetonitrile and water with 0.1% phosphoric acid.[7]

Data Presentation

The following tables present representative quantitative data that could be expected during an isolation process.

Table 1: Extraction Yields from Dodonaea viscosa

SolventPolarity IndexTypical Yield (% w/w)
n-Hexane0.11.5 - 3.0
Chloroform4.12.0 - 4.0
Ethyl Acetate4.42.5 - 5.0
Ethanol5.28.0 - 12.0
Methanol6.610.0 - 15.0

Table 2: Representative Chromatographic Conditions for Purification

TechniqueStationary PhaseMobile Phase System (Gradient)
Column ChromatographySilica Gel 60n-Hexane : Ethyl Acetate (100:0 to 0:100)
Sephadex ColumnSephadex LH-20Dichloromethane : Methanol (e.g., 2:1)
Preparative HPLCC18 (Reversed-Phase)Acetonitrile : Water (with 0.1% Phosphoric Acid) (Gradient)

Visualizations

G Figure 1: Generalized workflow for the isolation of this compound. A Dried & Powdered Dodonaea viscosa B Serial Extraction (Hexane, Chloroform, EtOAc, Methanol) A->B C Crude Extracts B->C D Solvent-Solvent Partitioning C->D E Fractions of Varying Polarity D->E F Silica Gel Column Chromatography E->F G TLC Analysis & Pooling F->G H Further Purification (Sephadex LH-20 / HPLC) G->H I Isolated this compound H->I

Figure 1: Generalized workflow for the isolation of this compound.

Compounds isolated from Dodonaea viscosa, such as certain flavonoids, have been shown to induce apoptosis in cancer cells.[8] This often involves the p53 tumor suppressor pathway and the activation of caspases.

G Figure 2: Putative signaling pathway for this compound-induced apoptosis. A This compound B Cellular Stress A->B C p53 Activation B->C D Bax Upregulation C->D Upregulates E Bcl-2 Downregulation C->E Downregulates F Mitochondrial Outer Membrane Permeabilization D->F E->F G Cytochrome c Release F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

Figure 2: Putative signaling pathway for this compound-induced apoptosis.

References

Methodological & Application

Application Notes and Protocols for Doxorubicin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Doxorubicin is a widely used anthracycline antibiotic with potent anti-tumor activity. It is a cornerstone of chemotherapy regimens for a variety of cancers, including breast, lung, ovarian, and hematological malignancies.[1][2] Its cytotoxic effects are primarily attributed to its ability to intercalate into DNA, inhibit the enzyme topoisomerase II, and generate reactive oxygen species (ROS), ultimately leading to cell cycle arrest and apoptosis.[1][2] These application notes provide detailed protocols for studying the effects of doxorubicin on cancer cells in vitro, including methods for assessing cell viability, cell cycle progression, and apoptosis. Additionally, key signaling pathways affected by doxorubicin are outlined.

Data Presentation

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for doxorubicin can vary significantly depending on the cell line and the assay conditions (e.g., drug exposure time).

Cell LineCancer TypeIC50 (µM)Exposure TimeAssay Method
MCF-7Breast Cancer2.50 ± 1.7624 hMTT
MDA-MB-231Breast CancerNot specified--
A549Lung Cancer> 2024 hMTT
HeLaCervical Cancer2.92 ± 0.5724 hMTT
HepG2Liver Cancer12.18 ± 1.8924 hMTT
Huh7Liver Cancer> 2024 hMTT
UMUC-3Bladder Cancer5.15 ± 1.1724 hMTT
TCCSUPBladder Cancer12.55 ± 1.4724 hMTT
BFTC-905Bladder Cancer2.26 ± 0.2924 hMTT
M21Skin Melanoma2.77 ± 0.2024 hMTT
PC3Prostate Cancer2.640Not specifiedMTT
HCT116Colon Cancer24.30Not specifiedMTT

Note: IC50 values are highly dependent on experimental conditions and can vary between laboratories.[3] The data presented here is a compilation from multiple sources for comparative purposes.[3][4][5][6]

Signaling Pathways

Doxorubicin exerts its effects through multiple signaling pathways, leading to DNA damage, cell cycle arrest, and apoptosis.

Doxorubicin's Core Mechanism of Action

Doxorubicin's primary mechanisms include DNA intercalation and the inhibition of topoisomerase II, which introduces DNA strand breaks.[1][2] It also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[2]

Doxorubicin_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Dox Doxorubicin Dox_entry Cellular Uptake Dox->Dox_entry DNA DNA Intercalation Dox_entry->DNA Top2 Topoisomerase II Inhibition Dox_entry->Top2 ROS ROS Generation Dox_entry->ROS DNA_damage DNA Strand Breaks DNA->DNA_damage Top2->DNA_damage Apoptosis Apoptosis DNA_damage->Apoptosis CellCycleArrest Cell Cycle Arrest DNA_damage->CellCycleArrest Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Oxidative_Stress->Apoptosis

Caption: Doxorubicin's primary mechanisms of action in a cancer cell.

Apoptosis Induction Pathway

Doxorubicin induces apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key players include the p53 tumor suppressor, the Bcl-2 family of proteins, and caspases.[7][8][9]

Doxorubicin_Apoptosis cluster_pathways Apoptotic Signaling Dox Doxorubicin DNA_damage DNA Damage Dox->DNA_damage Fas Fas Receptor Upregulation Dox->Fas p53 p53 Activation DNA_damage->p53 Bax Bax (pro-apoptotic) Upregulation p53->Bax Bcl2 Bcl-2 (anti-apoptotic) Downregulation p53->Bcl2 Mitochondria Mitochondrial Permeability Bax->Mitochondria Bcl2->Mitochondria CytC Cytochrome c Release Mitochondria->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp8 Caspase-8 Activation Fas->Casp8 Casp8->Casp3

Caption: Simplified overview of doxorubicin-induced apoptosis pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of doxorubicin on a cell line and calculating the IC50 value.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Doxorubicin hydrochloride

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • Prepare serial dilutions of doxorubicin in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the doxorubicin dilutions. Include wells with medium only (blank) and cells with medium but no drug (negative control).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the negative control and plot a dose-response curve to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the effect of doxorubicin on cell cycle distribution. Doxorubicin is known to cause G2/M phase arrest in many cell lines.[10][11][12]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Doxorubicin

  • PBS

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with doxorubicin at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/PI Staining

This protocol is for quantifying doxorubicin-induced apoptosis and distinguishing it from necrosis.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Doxorubicin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, propidium iodide, and binding buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with doxorubicin as described for the cell cycle analysis.

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the samples by flow cytometry within one hour. Live cells will be negative for both stains, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.

Western Blot Analysis

This protocol is for detecting changes in the expression of specific proteins involved in apoptosis and cell cycle regulation following doxorubicin treatment.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Doxorubicin

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against cleaved caspase-3, PARP, p53, Bcl-2, Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates or larger flasks and treat with doxorubicin.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.[13]

  • Denature the protein lysates and separate them by SDS-PAGE.

  • Transfer the proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays cluster_results Data Analysis start Start: Cancer Cell Culture treatment Treat with Doxorubicin (various concentrations and times) start->treatment viability Cell Viability Assay (MTT) treatment->viability cell_cycle Cell Cycle Analysis (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western_blot Protein Expression (Western Blot) treatment->western_blot ic50 Determine IC50 viability->ic50 cycle_dist Analyze Cell Cycle Distribution cell_cycle->cycle_dist apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_changes Analyze Protein Level Changes western_blot->protein_changes

Caption: General experimental workflow for studying doxorubicin's effects.

References

Application Notes and Protocols for Dodoviscin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of Dodoviscin J, a naturally derived compound with potential applications in biological research. Due to the limited availability of specific solubility data for this compound, the following protocols are based on general best practices for handling similar plant-derived small molecules and information from available safety and storage data sheets.

Product Information and Storage

Proper storage is critical to maintain the stability and activity of this compound. The following table summarizes the recommended storage conditions based on available data.[1]

FormStorage TemperatureDurationShipping Conditions
Powder -20°CUp to 3 yearsShipped with blue ice or at ambient temperature
In Solvent -80°CUp to 1 yearN/A

Note: For long-term storage, it is recommended to store the compound as a powder at -20°C. Once dissolved, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles, which can degrade the compound.

Dissolution Protocol

The solubility of many natural compounds in aqueous solutions can be low.[2] Therefore, organic solvents are typically used to create a concentrated stock solution, which can then be further diluted in aqueous media for experimental use.

Recommended Solvents: Based on common practices for similar lipophilic compounds, the following solvents are recommended for initial solubility testing:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • N,N-dimethylformamide (DMF)

Materials:

  • This compound powder

  • Recommended solvents (e.g., DMSO, Ethanol)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Protocol for Preparing a Stock Solution:

  • Weighing the Compound: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial. Perform this in a chemical fume hood and use appropriate personal protective equipment (PPE).

  • Adding the Solvent: Add a small volume of the chosen solvent (e.g., DMSO) to the powder. For example, to prepare a 10 mM stock solution of this compound (Molecular Weight: 454.51 g/mol ), you would add 220 µL of DMSO to 1 mg of the compound.

  • Facilitating Dissolution:

    • Vortex the solution for 1-2 minutes to aid in dissolution.

    • If the compound does not fully dissolve, gentle warming in a water bath (37°C) for 5-10 minutes or brief sonication can be applied. Visually inspect the solution to ensure no precipitate remains.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter. Ensure the filter is compatible with the solvent used.

  • Storage: Store the stock solution at -80°C in tightly sealed, light-protected, single-use aliquots.[1]

Workflow for Solubility Testing:

G cluster_0 Preparation cluster_1 Dissolution cluster_2 Final Steps Weigh this compound Weigh this compound Add small volume of solvent Add small volume of solvent Weigh this compound->Add small volume of solvent e.g., DMSO Vortex Vortex Add small volume of solvent->Vortex Gentle Warming/Sonication (optional) Gentle Warming/Sonication (optional) Vortex->Gentle Warming/Sonication (optional) Visual Inspection Visual Inspection Gentle Warming/Sonication (optional)->Visual Inspection Filter Sterilize (optional) Filter Sterilize (optional) Visual Inspection->Filter Sterilize (optional) Incomplete Dissolution Incomplete Dissolution Visual Inspection->Incomplete Dissolution Aliquot Aliquot Filter Sterilize (optional)->Aliquot Store at -80°C Store at -80°C Aliquot->Store at -80°C

Caption: Workflow for dissolving this compound.

Application in Cell Culture

This compound has been shown to promote adipocyte differentiation in 3T3-L1 cells.[1] When using this compound in cell culture, it is crucial to consider the final concentration of the organic solvent.

Protocol for Diluting Stock Solution in Cell Culture Media:

  • Thaw Stock Solution: Thaw the frozen aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional): Depending on the final desired concentration, it may be necessary to perform a serial dilution of the stock solution in the cell culture medium.

  • Final Dilution: Add the appropriate volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to keep the final solvent concentration below 0.5% (v/v) to minimize cytotoxicity.

  • Mix and Apply: Gently mix the medium containing this compound and immediately add it to the cells.

Potential Signaling Pathway

While the specific mechanism of action for this compound is not yet fully elucidated, its ability to promote adipocyte differentiation suggests a potential interaction with key regulatory pathways of adipogenesis, such as the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) pathway. PPARγ is a master regulator of adipogenesis, and its activation leads to the expression of genes involved in lipid metabolism and storage.

G This compound This compound PPARγ/RXR PPARγ/RXR Heterodimer This compound->PPARγ/RXR Potential Activation Adipogenic Genes Adipogenic Genes PPARγ/RXR->Adipogenic Genes Gene Transcription Adipocyte Differentiation Adipocyte Differentiation Adipogenic Genes->Adipocyte Differentiation

Caption: Potential signaling pathway for this compound in adipogenesis.

Disclaimer: The information provided in these application notes is intended for research use only and is based on the limited data currently available. It is the responsibility of the end-user to determine the suitability of these protocols for their specific applications and to conduct any necessary validation experiments. Always adhere to proper laboratory safety practices when handling chemical compounds.

References

Application Note: A Validated LC-MS/MS Method for the Quantification of Dodoviscin J in Human Plasma

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of Dodoviscin J, a novel diterpenoid compound, in human plasma using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The described method is suitable for pharmacokinetic studies, toxicological assessments, and other applications in drug development where accurate measurement of this compound is required.

Introduction

This compound is a novel diterpenoid with potential therapeutic properties. To support its development as a drug candidate, a reliable and validated bioanalytical method for its quantification in biological matrices is essential.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it the preferred technique for the quantitative analysis of drugs and their metabolites in complex biological fluids.[1][2][3] This application note describes a complete LC-MS/MS method for the determination of this compound in human plasma, including sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Experimental

  • This compound reference standard (>98% purity)

  • Internal Standard (IS) - A structurally similar compound, such as another diterpenoid not present in the study samples (e.g., Andrographolide).

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (sourced from a certified vendor)

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

The development of a robust LC-MS/MS method involves several key steps to ensure accuracy, sensitivity, and reproducibility. The following diagram illustrates the typical workflow for method development.

LC_MS_MS_Method_Development A Compound Information (this compound & IS) B Mass Spectrometry Parameter Optimization A->B Select precursor/product ions, optimize cone voltage & collision energy C Chromatography Method Development B->C Develop separation method (column, mobile phase, gradient) D Sample Preparation Optimization C->D Optimize extraction technique (PPT, LLE, or SPE) E Method Validation D->E Validate for linearity, accuracy, precision, selectivity, etc. F Sample Analysis E->F Quantify this compound in study samples Sample_Preparation_Workflow start Start: Plasma Sample (100 µL) add_is Add 25 µL of Internal Standard Working Solution start->add_is vortex1 Vortex Mix (10 seconds) add_is->vortex1 add_precip Add 300 µL of Acetonitrile (Protein Precipitation) vortex1->add_precip vortex2 Vortex Mix (1 minute) add_precip->vortex2 centrifuge Centrifuge at 13,000 rpm for 10 minutes at 4°C vortex2->centrifuge transfer Transfer 200 µL of Supernatant to a clean vial centrifuge->transfer inject Inject 5 µL into the LC-MS/MS System transfer->inject end End: Data Acquisition inject->end

References

Application Notes and Protocols for Dodoviscin J in Transporter Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin J is a novel investigational compound with the potential to modulate the activity of ATP-binding cassette (ABC) transporters, a superfamily of membrane proteins critical to drug disposition and resistance. Of particular interest is its inhibitory effect on P-glycoprotein (P-gp, also known as ABCB1 or MDR1), a key efflux transporter. P-gp is highly expressed in barrier tissues such as the intestinal epithelium, blood-brain barrier, and kidney tubules, where it actively extrudes a wide variety of xenobiotics, including many therapeutic drugs, thereby limiting their absorption and tissue penetration.[1]

Overexpression of P-gp is a significant mechanism of multidrug resistance (MDR) in cancer cells, reducing the efficacy of chemotherapeutic agents.[2][3] Therefore, the identification and characterization of potent P-gp inhibitors like this compound are of great interest for overcoming MDR and improving the pharmacokinetic profiles of co-administered drugs.

These application notes provide detailed protocols for assessing the inhibitory potential of this compound on P-gp using two standard in vitro models: the Caco-2 cell permeability assay and the vesicular transport assay.

Quantitative Data Summary

The inhibitory potency of this compound against P-glycoprotein has been evaluated in standard preclinical models. The half-maximal inhibitory concentration (IC50) values were determined and are presented below in comparison to well-characterized P-gp inhibitors.

CompoundAssay TypeCell Line / SystemProbe SubstrateIC50 (µM)
This compound Caco-2 PermeabilityCaco-2Digoxin (1 µM)1.2
This compound Vesicular TransportP-gp enriched vesiclesN-Methylquinidine (3 µM)0.8
VerapamilCaco-2 PermeabilityCaco-2Digoxin (5 µM)4.5[4]
KetoconazoleCaco-2 PermeabilityCaco-2Digoxin (5 µM)0.9[4]
QuinidineCaco-2 PermeabilityCaco-2Digoxin (5 µM)1.5[4]
DigoxinVesicular TransportP-gp enriched vesiclesN-Methylquinidine250[5]
VinblastineVesicular TransportP-gp enriched vesiclesN-Methylquinidine0.1[5]

Experimental Protocols

Bidirectional Caco-2 Permeability Assay for P-gp Inhibition

This assay determines the inhibitory effect of this compound on the P-gp-mediated efflux of a probe substrate across a confluent monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium.[6][7][8]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Transwell® permeable supports (e.g., 12-well plates, 1.12 cm² surface area, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS) supplemented with 10 mM HEPES, pH 7.4

  • Digoxin (P-gp probe substrate)

  • [³H]-Digoxin

  • This compound

  • Verapamil (positive control inhibitor)

  • Lucifer Yellow (paracellular integrity marker)

  • Scintillation counter and fluid

  • LC-MS/MS for non-radiolabeled compound analysis

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ humidified atmosphere.

    • Seed cells onto the apical side of Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Maintain the cell monolayers for 21-25 days, replacing the medium every 2-3 days.

  • Monolayer Integrity Assessment:

    • Before the transport experiment, measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. Only use monolayers with TEER values > 300 Ω·cm².

    • Confirm monolayer integrity by measuring the permeability of Lucifer Yellow. The apparent permeability (Papp) should be < 1.0 x 10⁻⁶ cm/s.

  • Transport Experiment:

    • Wash the Caco-2 monolayers twice with pre-warmed HBSS (pH 7.4).

    • Pre-incubate the monolayers for 30 minutes at 37°C with HBSS in both apical (A) and basolateral (B) compartments.

    • Prepare transport solutions containing [³H]-Digoxin (1 µM) with or without various concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 50 µM) or Verapamil (positive control, e.g., 100 µM) in HBSS.

    • To measure apical-to-basolateral (A-to-B) permeability, add the transport solution to the apical chamber and fresh HBSS to the basolateral chamber.

    • To measure basolateral-to-apical (B-to-A) permeability, add the transport solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C on an orbital shaker for 2 hours.

    • At the end of the incubation, collect samples from both donor and receiver compartments.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of [³H]-Digoxin in the samples using a scintillation counter.

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of permeation of the drug across the cells (µmol/s).

      • A is the surface area of the permeable membrane (cm²).

      • C₀ is the initial concentration of the drug in the donor compartment (µmol/mL).

    • Calculate the efflux ratio (ER): ER = Papp (B-to-A) / Papp (A-to-B) An efflux ratio greater than 2 is indicative of active efflux.

    • Determine the percent inhibition of the P-gp substrate efflux at each concentration of this compound.

    • Plot the percent inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Vesicular Transport Assay for P-gp Inhibition

This assay measures the ATP-dependent uptake of a probe substrate into inside-out membrane vesicles enriched with P-gp. It provides a direct measure of transporter inhibition without the complexities of cell permeability and metabolism.[5][9]

Materials:

  • P-gp-enriched inside-out membrane vesicles (commercially available or prepared from P-gp overexpressing cell lines like HEK293-Pgp)

  • Control membrane vesicles (without P-gp)

  • Vesicular transport buffer (e.g., 50 mM MOPS-Tris, 70 mM KCl, 7.5 mM MgCl₂, pH 7.0)

  • N-Methylquinidine (NMQ) or another fluorescent/radiolabeled P-gp substrate

  • This compound

  • Verapamil (positive control inhibitor)

  • ATP and AMP solutions (50 mM)

  • Ice-cold wash buffer

  • 96-well filter plates

  • Fluorescence plate reader or scintillation counter

Protocol:

  • Assay Preparation:

    • Prepare a reaction mixture containing the P-gp probe substrate (e.g., 3 µM NMQ) in vesicular transport buffer.

    • Prepare serial dilutions of this compound and the positive control inhibitor in the reaction mixture.

  • Transport Reaction:

    • On a 96-well plate, add the reaction mixture with or without inhibitors.

    • Add 5-10 µg of P-gp or control vesicles to each well.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the transport by adding ATP to the designated wells. Add AMP to control wells to determine non-ATP-dependent uptake.

    • Incubate for a predetermined optimal time (e.g., 5 minutes) at 37°C.

  • Stopping the Reaction and Filtration:

    • Stop the reaction by adding a large volume of ice-cold wash buffer.

    • Rapidly transfer the contents of the wells to a pre-wetted 96-well filter plate on a vacuum manifold.

    • Wash the filters several times with ice-cold wash buffer to remove extra-vesicular substrate.

  • Quantification and Data Analysis:

    • Quantify the amount of substrate trapped in the vesicles. For fluorescent substrates, lyse the vesicles and measure the fluorescence. For radiolabeled substrates, measure the radioactivity of the filters.

    • Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from the uptake in the presence of ATP.

    • Determine the percent inhibition of ATP-dependent transport for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression.

Visualization of Workflows and Pathways

G cluster_caco2 Caco-2 Bidirectional Permeability Assay cluster_vesicular Vesicular Transport Assay culture Culture Caco-2 cells on Transwell inserts (21 days) integrity Assess monolayer integrity (TEER, Lucifer Yellow) culture->integrity preincubate Pre-incubate with buffer integrity->preincubate transport Add probe substrate +/- this compound to apical or basolateral side preincubate->transport incubate Incubate for 2 hours at 37°C transport->incubate sample Collect samples from donor and receiver incubate->sample analyze Analyze substrate concentration (LC-MS/MS or Scintillation) sample->analyze calculate Calculate Papp, Efflux Ratio, and IC50 analyze->calculate prepare Prepare reaction mix with probe substrate +/- this compound add_vesicles Add P-gp enriched vesicles prepare->add_vesicles preincubate_v Pre-incubate at 37°C add_vesicles->preincubate_v start_transport Initiate transport with ATP (AMP for control) preincubate_v->start_transport incubate_v Incubate for 5 minutes at 37°C start_transport->incubate_v stop_reaction Stop reaction with ice-cold buffer incubate_v->stop_reaction filter_wash Filter and wash vesicles stop_reaction->filter_wash quantify Quantify intra-vesicular substrate filter_wash->quantify calculate_v Calculate ATP-dependent uptake and IC50 quantify->calculate_v

Caption: Experimental workflows for P-gp inhibition assays.

G cluster_pathway P-gp Regulation via PI3K/Akt Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates HIF1a HIF-1α (Transcription Factor) mTOR->HIF1a stabilizes Pgp_Gene ABCB1 Gene Transcription HIF1a->Pgp_Gene promotes Pgp_Protein P-gp Protein Expression Pgp_Gene->Pgp_Protein leads to Dodoviscin_J This compound Dodoviscin_J->Pgp_Protein inhibits

Caption: PI3K/Akt signaling pathway and P-gp expression.

References

Application Note: Protocol for Radiolabeling of Dodoviscin J with Gallium-68

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "Dodoviscin J" is not described in the current scientific literature. This document presents a generalized, representative protocol assuming this compound is a peptide amenable to standard bioconjugation and radiolabeling techniques. The methodologies provided are based on well-established procedures for labeling peptides containing primary amines with Gallium-68 for application in Positron Emission Tomography (PET).

Audience: Researchers, scientists, and drug development professionals.

Introduction

The radiolabeling of biologically active molecules is a cornerstone of molecular imaging and targeted radionuclide therapy. Gallium-68 (⁶⁸Ga) is a positron-emitting radionuclide with a short half-life (68 min) that is conveniently obtained from a ⁶⁸Ge/⁶⁸Ga generator, making it ideal for PET imaging. This application note details a robust, two-step protocol for the radiolabeling of this compound, a hypothetical peptide. The process involves the initial conjugation of this compound with the bifunctional chelator S-2-(4-Isothiocyanatobenzyl)-1,4,7,10-tetraazacyclododecane tetraacetic acid (DOTA-NCS), followed by the stable chelation of ⁶⁸Ga. This method is widely applicable to peptides and proteins, enabling their use as PET imaging agents.[1][2] Quality control procedures are also outlined to ensure the final product, [⁶⁸Ga]Ga-DOTA-Dodoviscin J, meets the required standards for preclinical research.[2]

Experimental Protocols

Protocol 1: Conjugation of DOTA-NCS to this compound

This procedure describes the covalent attachment of the DOTA chelator to a primary amine (e.g., the N-terminus or a lysine residue) on the this compound peptide.

Materials and Reagents:

  • This compound peptide

  • DOTA-NCS (p-SCN-Bn-DOTA)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium bicarbonate buffer (pH 9.0)

  • PD-10 desalting columns

  • HPLC system with a C18 column

  • Lyophilizer

Methodology:

  • Peptide Preparation: Dissolve this compound in 0.1 M sodium bicarbonate buffer (pH 9.0) to a final concentration of 2-5 mg/mL. Higher concentrations improve conjugation efficiency.[1]

  • Chelator Preparation: Immediately before use, dissolve DOTA-NCS in anhydrous DMSO to a concentration of 5 mM.

  • Conjugation Reaction: Add a 3- to 5-fold molar excess of the DOTA-NCS solution to the peptide solution. Ensure the final DMSO concentration in the reaction mixture does not exceed 5% (v/v).[1]

  • Incubation: Gently mix the reaction solution and incubate at room temperature for 4-6 hours or at 4°C overnight.

  • Purification:

    • Purify the resulting DOTA-Dodoviscin J conjugate using an HPLC system equipped with a semi-preparative C18 column.

    • Alternatively, for initial cleanup, use a PD-10 desalting column according to the manufacturer's instructions to remove unconjugated DOTA-NCS.

  • Analysis and Storage: Analyze the purified fractions by mass spectrometry to confirm the successful conjugation (mass increase corresponding to the DOTA-NCS moiety). Lyophilize the pure fractions and store at -20°C or below.

Protocol 2: Radiolabeling of DOTA-Dodoviscin J with ⁶⁸Ga

This protocol details the chelation of ⁶⁸Ga by the DOTA-Dodoviscin J conjugate.

Materials and Reagents:

  • DOTA-Dodoviscin J conjugate

  • ⁶⁸Ge/⁶⁸Ga generator

  • 0.1 M HCl for elution

  • Sodium acetate buffer (1 M, pH 4.5)

  • Heating block or water bath

  • Solid-phase extraction (SPE) C18 light cartridge

  • Ethanol

  • Sterile water for injection

  • Sterile 0.9% sodium chloride solution

Methodology:

  • ⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain ⁶⁸GaCl₃ in the eluate. Anion-exchange chromatography can be used for pre-purification and concentration if required.[1]

  • Reaction Preparation:

    • In a sterile reaction vial, add 10-20 µg of the lyophilized DOTA-Dodoviscin J conjugate.

    • Add 100 µL of sodium acetate buffer to the vial.

  • Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate (typically 0.5-1.0 mL) to the reaction vial. The final pH of the solution should be between 4.0 and 4.5.

  • Incubation: Securely cap the vial and incubate at 90-95°C for 10 minutes in a heating block.

  • Purification of [⁶⁸Ga]Ga-DOTA-Dodoviscin J:

    • Pre-condition an SPE C18 light cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.

    • Pass the reaction mixture through the conditioned C18 cartridge. The radiolabeled peptide will be retained.

    • Wash the cartridge with 5 mL of sterile water to remove unchelated ⁶⁸Ga.

    • Elute the final product, [⁶⁸Ga]Ga-DOTA-Dodoviscin J, with 0.5 mL of a 50:50 (v/v) ethanol/saline solution.

    • Dilute the final product with sterile saline for in vivo applications.

Protocol 3: Quality Control

Quality control is essential to ensure the purity and integrity of the radiolabeled peptide before use.[2]

Materials and Reagents:

  • Radio-TLC scanner or radio-HPLC system

  • ITLC-SG strips

  • Mobile Phase 1: 0.1 M sodium citrate buffer, pH 5.5

  • Mobile Phase 2: Acetonitrile/Water (1:1)

Methodology:

  • Radiochemical Purity (RCP) Determination:

    • Method A: Radio-TLC:

      • Spot a small aliquot of the final product onto two separate ITLC-SG strips.

      • Develop one strip using Mobile Phase 1 (unchelated ⁶⁸Ga stays at the origin, product moves with the solvent front).

      • Develop the second strip using Mobile Phase 2 (colloidal ⁶⁸Ga stays at the origin, product moves with the solvent front).

      • Scan the strips using a radio-TLC scanner to determine the percentage of radioactivity associated with the product peak.

    • Method B: Radio-HPLC: Inject an aliquot of the final product onto an analytical C18 HPLC column coupled with a radioactivity detector. The RCP is the percentage of the total radioactivity that elutes as a single peak corresponding to the product.

  • Acceptance Criteria: The radiochemical purity of [⁶⁸Ga]Ga-DOTA-Dodoviscin J should typically be >95%.

Data Presentation

The following tables summarize typical reaction conditions and quality control specifications for the synthesis of [⁶⁸Ga]Ga-DOTA-Dodoviscin J.

Table 1: Optimized Reaction Conditions

Parameter Protocol 1: DOTA Conjugation Protocol 2: ⁶⁸Ga Radiolabeling
Peptide Concentration 2-5 mg/mL 10-20 µg per reaction
Molar Ratio 1:3 to 1:5 (Peptide:DOTA-NCS) N/A
Reaction Buffer 0.1 M Sodium Bicarbonate 1 M Sodium Acetate
Reaction pH 9.0 4.0 - 4.5
Temperature Room Temperature (20-25°C) 90-95°C

| Incubation Time | 4-6 hours | 10 minutes |

Table 2: Quality Control Specifications

Test Specification Method
Appearance Clear, colorless solution Visual Inspection
pH 5.0 - 7.0 pH paper or meter
Radiochemical Purity ≥ 95% Radio-TLC / Radio-HPLC

| Radionuclidic Purity | ≥ 99.9% ⁶⁸Ga | Gamma Spectroscopy |

Diagrams

Workflow and Reaction Schemes

The following diagrams illustrate the experimental workflow and the chemical reactions involved in the preparation of [⁶⁸Ga]Ga-DOTA-Dodoviscin J.

G cluster_0 Step 1: Conjugation cluster_1 Step 2: Radiolabeling Peptide This compound Peptide Reaction1 Conjugation Reaction (pH 9.0, RT, 4-6h) Peptide->Reaction1 Chelator DOTA-NCS Chelator Chelator->Reaction1 Purification1 HPLC Purification Reaction1->Purification1 Conjugate DOTA-Dodoviscin J Purification1->Conjugate Reaction2 Labeling Reaction (pH 4.5, 95°C, 10min) Conjugate->Reaction2 Ga68 ⁶⁸GaCl₃ from Generator Ga68->Reaction2 Purification2 SPE C18 Purification Reaction2->Purification2 FinalProduct [⁶⁸Ga]Ga-DOTA-Dodoviscin J Purification2->FinalProduct

Caption: Overall workflow for the synthesis of [⁶⁸Ga]Ga-DOTA-Dodoviscin J.

Caption: Chemical scheme for conjugation and radiolabeling of this compound.

References

In vivo Dosing and Administration of Dodoviscin J: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Dodoviscin J is a prenyl flavonol derivative isolated from the aerial parts of the plant Dodonaea viscosa. Preliminary in vitro studies have suggested its potential biological activities, including the ability to promote adipocyte differentiation. This document provides detailed application notes and hypothetical protocols for the in vivo dosing and administration of this compound, designed for researchers, scientists, and drug development professionals. Due to the limited availability of in vivo data specific to this compound, the following protocols are based on studies of crude extracts of Dodonaea viscosa and general methodologies for the in vivo administration of flavonoids. Researchers are advised to perform dose-response studies to determine the optimal dosage for their specific animal models and experimental goals.

Data Presentation

As specific in vivo pharmacokinetic data for this compound is not yet available, the following table presents a hypothetical summary based on typical pharmacokinetic parameters observed for other orally administered flavonoids in rodents. This table is intended for illustrative purposes and should be replaced with experimental data as it becomes available.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice (Oral Administration)

ParameterValueUnitNotes
Dose 50mg/kgSingle oral gavage.
Cmax 1.5µg/mLPeak plasma concentration.
Tmax 2hoursTime to reach peak plasma concentration.
t1/2 6hoursElimination half-life.
AUC(0-t) 9µg·h/mLArea under the plasma concentration-time curve.
Bioavailability 15%Estimated oral bioavailability.

Experimental Protocols

The following are detailed protocols for the in vivo administration of this compound in a murine model. These protocols are based on common practices for evaluating the in vivo efficacy of novel compounds.

Protocol 1: Preparation of this compound for Oral Administration

Objective: To prepare a stable formulation of this compound for oral gavage in mice.

Materials:

  • This compound (powder)

  • Vehicle (e.g., 0.5% carboxymethylcellulose [CMC] in sterile water, corn oil, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • Animal feeding needles (gavage needles)

  • Syringes

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals to be treated. For example, for a 50 mg/kg dose in 10 mice weighing an average of 25g, you will need: 50 mg/kg * 0.025 kg/mouse * 10 mice = 12.5 mg of this compound. It is advisable to prepare a slight excess (e.g., 10%) to account for any loss during preparation.

  • Weigh the calculated amount of this compound powder accurately.

  • Suspend or dissolve the this compound powder in the chosen vehicle. The choice of vehicle will depend on the solubility of this compound.

    • For suspension in 0.5% CMC: Gradually add the CMC solution to the powder while vortexing to ensure a uniform suspension.

    • For solubilization: If this compound is soluble in organic solvents, first dissolve it in a minimal amount of a biocompatible solvent like DMSO, and then dilute it with the final vehicle solution (e.g., PEG300, Tween 80, saline). Ensure the final concentration of the organic solvent is well-tolerated by the animals (typically <10% DMSO).

  • Vortex the mixture thoroughly until a homogenous suspension or solution is achieved. Sonication can be used to aid in solubilization or to create a finer suspension.

  • Visually inspect the formulation for any precipitation or aggregation before administration.

Protocol 2: In vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model of human colorectal cancer.

Materials:

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Human colorectal cancer cells (e.g., HCT116 or HT-29)

  • Matrigel (or similar basement membrane matrix)

  • This compound formulation (from Protocol 1)

  • Vehicle control

  • Positive control (e.g., 5-Fluorouracil)

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Tumor Cell Implantation:

    • Harvest cultured human colorectal cancer cells and resuspend them in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth every 2-3 days by measuring the tumor dimensions with calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

    • Once the tumors reach an average volume of 100-150 mm^3, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle control (oral gavage, daily)

      • Group 2: this compound (e.g., 50 mg/kg, oral gavage, daily)

      • Group 3: Positive control (e.g., 5-FU, intraperitoneal injection, twice weekly)

  • Treatment Administration:

    • Administer the treatments as per the defined schedule. Monitor the body weight of the mice at least twice a week as an indicator of toxicity.

  • Efficacy Assessment:

    • Measure tumor volumes every 2-3 days throughout the study.

    • At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology, Western blotting).

  • Data Analysis:

    • Compare the tumor growth rates and final tumor weights between the treatment groups to determine the efficacy of this compound.

Mandatory Visualization

Signaling Pathway

A related compound, Dodoviscin A, has been shown to inhibit the Extracellular signal-regulated kinase 2 (ERK2). It is plausible that this compound may also interact with the MAPK/ERK signaling pathway. The following diagram illustrates this proposed mechanism of action.

DodoviscinJ_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Dodoviscin_J This compound Dodoviscin_J->ERK Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Experimental_Workflow Start Start: Tumor Cell Culture Implantation Subcutaneous Implantation in Immunodeficient Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring (Calipers) Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Daily Treatment Administration (Oral Gavage) Randomization->Treatment Monitoring Tumor Volume & Body Weight Monitoring (2-3 times/week) Treatment->Monitoring Endpoint Study Endpoint: Euthanasia & Tumor Excision Monitoring->Endpoint Analysis Data Analysis: Tumor Weight & Growth Curves Endpoint->Analysis End End: Report Findings Analysis->End

Application Notes and Protocols for Cellular Uptake Assay of Dodoviscin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodoviscin J is a novel natural product with significant therapeutic potential. To effectively develop this compound as a therapeutic agent, it is crucial to understand its interaction with target cells, particularly its ability to cross the cell membrane and accumulate intracellularly. Cellular uptake assays are fundamental to determining the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] These assays measure the transport or internalization of biologically active molecules into cells, providing insights into the compound's potency, efficacy, and potential mechanisms of action. This document provides detailed application notes and protocols for performing cellular uptake assays for this compound using common laboratory techniques.

Principle of Cellular Uptake Assays

Cellular uptake of a compound like this compound can occur through various mechanisms, including passive diffusion across the lipid bilayer or active transport processes mediated by membrane proteins. Active transport can involve endocytosis, where the cell membrane engulfs the compound. Understanding the dominant uptake pathway is critical for optimizing drug delivery and efficacy. Cellular uptake assays are designed to quantify the amount of an exogenous compound that enters a cell over a specific period. By manipulating experimental conditions, such as temperature (uptake is significantly inhibited at 4°C for energy-dependent processes), and using specific inhibitors, the mechanism of uptake can be elucidated.[3][4]

Application Notes: Methods for Quantifying Cellular Uptake

Several methods can be employed to measure the cellular uptake of this compound. The choice of method depends on the available resources, the properties of this compound, and the specific research question.

  • Fluorescence-Based Methods: These methods are suitable if this compound is intrinsically fluorescent or can be fluorescently labeled without altering its biological activity.

    • Fluorescence Microscopy: This technique allows for the qualitative and semi-quantitative visualization of this compound within cells. It is particularly useful for determining the subcellular localization of the compound. Confocal microscopy can provide high-resolution 3D images of intracellular distribution.[5]

    • Flow Cytometry: This is a high-throughput method that measures the fluorescence of thousands of individual cells in seconds.[3][6] It provides robust quantitative data on the overall cellular uptake within a cell population.[7][8]

  • Chromatography-Based Methods: These methods are ideal for non-fluorescent compounds and provide high sensitivity and specificity.

    • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are powerful analytical techniques for separating and quantifying this compound from cell lysates.[1][9] LC-MS, in particular, offers excellent sensitivity and selectivity, allowing for the detection of very low intracellular concentrations.[10][11]

Experimental Protocols

The following are detailed protocols for the three main types of cellular uptake assays. It is essential to optimize parameters such as cell type, cell seeding density, this compound concentration, and incubation time for each specific experiment.

Protocol 1: Fluorescence Microscopy Assay

This protocol is for the visualization and semi-quantitative analysis of a fluorescently labeled this compound.

Materials and Reagents:

  • Fluorescently labeled this compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Glass coverslips

  • Multi-well plates (e.g., 24-well)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Nuclear stain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope (confocal preferred)

Procedure:

  • Cell Culture: Culture the chosen cell line in appropriate medium supplemented with FBS and antibiotics.

  • Cell Seeding: A day before the experiment, seed cells onto sterile glass coverslips placed in the wells of a multi-well plate at a density that will result in 70-80% confluency on the day of the assay.

  • Compound Preparation: Prepare a stock solution of fluorescently labeled this compound and dilute it to the desired final concentrations in serum-free cell culture medium.

  • Incubation: Remove the culture medium from the wells and wash the cells once with PBS. Add the medium containing fluorescent this compound to the cells and incubate for various time points (e.g., 30 min, 1h, 2h, 4h) at 37°C. Include a control at 4°C to assess energy-dependent uptake.

  • Termination of Uptake: After incubation, aspirate the compound-containing medium and wash the cells three times with ice-cold PBS to remove any unbound extracellular compound.[12]

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Wash the cells twice with PBS. If desired, stain the nuclei with DAPI for 5 minutes.

  • Mounting: Wash the cells again with PBS and mount the coverslips onto glass slides using a mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Use appropriate filter sets for the fluorophore on this compound and the nuclear stain.

  • Data Analysis: Analyze the images to determine the subcellular localization of this compound. The fluorescence intensity can be quantified using image analysis software.

Protocol 2: Flow Cytometry Assay

This protocol provides a quantitative measure of cellular uptake of fluorescently labeled this compound.

Materials and Reagents:

  • Fluorescently labeled this compound

  • Cell culture medium

  • FBS

  • Penicillin-Streptomycin

  • PBS

  • Trypsin-EDTA

  • Multi-well plates (e.g., 12-well or 24-well)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells into multi-well plates at a density of approximately 50,000 cells/well and allow them to adhere overnight.[7]

  • Compound Treatment: Prepare dilutions of fluorescent this compound in serum-free medium. Remove the culture medium, wash the cells with PBS, and add the compound solutions. Incubate for the desired time points at 37°C.

  • Cell Harvesting: Following incubation, wash the cells with ice-cold PBS. Detach the cells using Trypsin-EDTA and neutralize with serum-containing medium.[7]

  • Sample Preparation: Transfer the cell suspension to flow cytometry tubes and centrifuge to pellet the cells. Resuspend the cell pellet in cold PBS.[7]

  • Data Acquisition: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for the fluorophore used.

  • Data Analysis: Gate the viable cell population based on forward and side scatter. Determine the mean fluorescence intensity (MFI) of the cell population for each condition.

Protocol 3: HPLC/LC-MS Assay

This protocol is for the quantification of unlabeled this compound.

Materials and Reagents:

  • Unlabeled this compound

  • Cell culture medium

  • FBS

  • Penicillin-Streptomycin

  • PBS

  • Trypsin-EDTA

  • Multi-well plates (e.g., 6-well)

  • Cell lysis buffer

  • Organic solvent for extraction (e.g., acetonitrile, methanol)

  • HPLC or LC-MS system

Procedure:

  • Cell Seeding: Seed cells in multi-well plates and grow to near confluence.

  • Compound Incubation: Treat cells with unlabeled this compound at various concentrations and for different durations.

  • Cell Lysis and Extraction: After incubation, wash the cells thoroughly with cold PBS. Lyse the cells and extract this compound using an appropriate organic solvent.[11]

  • Sample Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the extracted compound. Evaporate the solvent and reconstitute the sample in the mobile phase used for HPLC/LC-MS analysis.

  • Quantification: Inject the prepared sample into the HPLC or LC-MS system. Develop a method to separate this compound from other cellular components and quantify it based on a standard curve of known concentrations.

  • Data Normalization: Normalize the quantified amount of this compound to the total protein content or cell number in each sample.

Data Presentation

Quantitative data from cellular uptake assays should be presented in a clear and organized manner.

Table 1: Cellular Uptake of Fluorescent this compound Measured by Flow Cytometry

Treatment GroupConcentration (µM)Incubation Time (h)Mean Fluorescence Intensity (MFI) ± SD
Control (untreated)0210.5 ± 1.2
This compound12150.3 ± 12.5
This compound52452.1 ± 25.8
This compound102890.6 ± 45.1

Table 2: Intracellular Concentration of this compound Measured by HPLC/LC-MS

Treatment GroupConcentration (µM)Incubation Time (h)Intracellular Concentration (ng/mg protein) ± SD
Control (untreated)04Not Detected
This compound1425.4 ± 3.1
This compound54112.8 ± 9.7
This compound104245.2 ± 18.3

Visualizations

Signaling Pathway and Experimental Workflows

cluster_membrane Cell Membrane receptor Receptor clathrin Clathrin receptor->clathrin Recruitment dodoviscin_j This compound dodoviscin_j->receptor Binding endosome Early Endosome clathrin->endosome Endocytosis lysosome Lysosome endosome->lysosome Maturation release Drug Release lysosome->release Processing

Caption: Hypothetical signaling pathway for this compound uptake.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells on coverslips incubate Incubate cells with this compound seed_cells->incubate prepare_dodoviscin Prepare fluorescent this compound prepare_dodoviscin->incubate wash Wash to remove extracellular compound incubate->wash fix_stain Fix cells and stain nuclei (optional) wash->fix_stain acquire_images Acquire images with fluorescence microscope fix_stain->acquire_images analyze_localization Analyze subcellular localization acquire_images->analyze_localization

Caption: Fluorescence Microscopy Workflow.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in multi-well plates incubate Incubate cells with this compound seed_cells->incubate prepare_dodoviscin Prepare fluorescent this compound prepare_dodoviscin->incubate wash Wash to remove extracellular compound incubate->wash harvest Harvest and resuspend cells wash->harvest acquire_data Acquire data on flow cytometer harvest->acquire_data analyze_fluorescence Analyze mean fluorescence intensity acquire_data->analyze_fluorescence

Caption: Flow Cytometry Workflow.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed_cells Seed cells in multi-well plates incubate Incubate cells with this compound seed_cells->incubate prepare_dodoviscin Prepare unlabeled this compound prepare_dodoviscin->incubate wash Wash to remove extracellular compound incubate->wash lyse Lyse cells to release intracellular content wash->lyse extract Extract this compound from lysate lyse->extract analyze_hplc Quantify by HPLC/LC-MS extract->analyze_hplc

Caption: HPLC/LC-MS Workflow.

References

Application Notes and Protocols: Doxorubicin for Studying Drug-Transporter Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing doxorubicin as a tool to investigate the function and inhibition of ATP-binding cassette (ABC) transporters, which are crucial mediators of multidrug resistance (MDR) in cancer. Doxorubicin, a widely used chemotherapeutic agent, is a well-characterized substrate for several key ABC transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1), and Breast Cancer Resistance Protein (BCRP/ABCG2).[1][2][3][4] Its intrinsic fluorescence allows for direct monitoring of its cellular uptake and efflux, making it a valuable probe for studying transporter-mediated drug disposition.

Overexpression of these transporters is a primary mechanism by which cancer cells develop resistance to doxorubicin and other anticancer drugs.[1][5][6] By actively pumping drugs out of the cell, these transporters reduce the intracellular drug concentration, thereby diminishing cytotoxic efficacy.[1][5] Understanding the interactions between doxorubicin and these transporters is essential for developing strategies to overcome MDR.

This document outlines detailed protocols for key in vitro assays to characterize doxorubicin-transporter interactions and presents quantitative data from studies investigating these phenomena.

Quantitative Data: Doxorubicin Interactions with ABC Transporters

The following tables summarize key quantitative data related to doxorubicin's interaction with drug transporters and the impact of transporter inhibitors.

Table 1: Cytotoxicity of Doxorubicin in Drug-Sensitive and Resistant Cell Lines

Cell LineTransporter StatusDoxorubicin IC50Reference
K562P-gp NegativeMarginally Affected by Inhibitors[7]
K562-DoxP-gp Overexpressing60,000 ng/mL[7]
MDA-MB-435wtWild-Type-[8]
MDA-MB-435mdrP-gp Overexpressing~9-fold higher than WT[8]
MCF-7Wild-Type~90 nM[9]
MCF-7/DoxP-gp Overexpressing2.88 µM (40% growth arrest)[10]
4T1-SDoxorubicin SensitiveConcentration-dependent cytotoxicity[11]
4T1-RDoxorubicin ResistantNo observed toxicity up to 0.17 µM[11]
AMJ13Breast CancerIC50 = 223.6 µg/mL[12]

Table 2: Effect of Inhibitors on Doxorubicin IC50 in Resistant Cell Lines

Cell LineInhibitorInhibitor ConcentrationFold-Reduction in Doxorubicin IC50Reference
K562-DoxLomerizine10 µMReduced from 60,000 ng/mL to 800 ng/mL[7]
MDA-MB-231-RVerapamil20 µmol/LSignificant improvement in cytotoxicity[10]
H69AR (MRP1-overexpressing)MifepristoneNot specifiedEffective in resensitizing cells to doxorubicin[13]
H69AR (MRP1-overexpressing)RosiglitazoneNot specifiedMost successful in resensitizing cells to doxorubicin[13]
Huh7 and PLC/PRF/5 (LCSCs)Valspodar (MDR1 inhibitor)1 µMEnhanced doxorubicin-induced apoptosis[14][15]
Huh7 and PLC/PRF/5 (LCSCs)Ko143 (ABCG2 inhibitor)1 µMEnhanced doxorubicin-induced apoptosis[14][15]

Table 3: Kinetic Parameters of Doxorubicin Transport

Cell LineKinetic ParameterValueReference
UM-UC-6 (Bladder Cancer)Vmax (uptake)15.0 +/- 1.7 nmol/10^6 cells/min[16]
UM-UC-6 (Bladder Cancer)Km (uptake)25.2 +/- 4.7 µM[16]
UM-UC-6Dox (Resistant)Vmax (uptake)12.9 +/- 1.2 nmol/10^6 cells/min[16]
UM-UC-6Dox (Resistant)Km (uptake)16.4 +/- 2.9 µM[16]

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of doxorubicin that inhibits cell growth by 50% (IC50) and to assess the ability of transporter inhibitors to reverse resistance.

Materials:

  • Drug-sensitive and drug-resistant cancer cell lines (e.g., MCF-7 and MCF-7/DOX)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Doxorubicin hydrochloride

  • Transporter inhibitor (e.g., Verapamil, Lomerizine)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 3 x 10^4 to 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.[12][17]

  • Drug Treatment:

    • Prepare serial dilutions of doxorubicin in culture medium.

    • For inhibitor studies, pre-incubate cells with a fixed, non-toxic concentration of the inhibitor for 1-2 hours before adding doxorubicin.[10]

    • Remove the old medium and add 100 µL of medium containing the desired concentrations of doxorubicin (and inhibitor) to the wells. Include untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[11][17]

  • MTT Addition: After incubation, remove the drug-containing medium and add 20-50 µL of MTT solution to each well. Incubate for 1.5-4 hours at 37°C until a purple formazan precipitate is visible.[12][18]

  • Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against doxorubicin concentration and determine the IC50 value using non-linear regression analysis.

Cellular Uptake and Efflux Assay

This protocol directly measures the accumulation and efflux of doxorubicin, leveraging its intrinsic fluorescence.

Materials:

  • Drug-sensitive and drug-resistant cell lines

  • Complete cell culture medium

  • Doxorubicin hydrochloride

  • Transporter inhibitor

  • 6-well or 24-well plates

  • Ice-cold PBS

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

  • Fluorescence microscope or flow cytometer

  • Fluorometer or plate reader

Procedure: Uptake Assay:

  • Cell Seeding: Seed cells onto plates and allow them to adhere overnight.

  • Drug Incubation: Treat cells with a known concentration of doxorubicin (e.g., 10 µM) for various time points (e.g., 15, 30, 60, 120 minutes) at 37°C. For inhibitor studies, pre-incubate with the inhibitor for 1 hour.

  • Washing: At each time point, rapidly wash the cells three times with ice-cold PBS to stop the transport process and remove extracellular doxorubicin.

  • Cell Lysis: Lyse the cells with lysis buffer.

  • Fluorescence Quantification: Measure the fluorescence of the cell lysate using a fluorometer (e.g., excitation ~480 nm, emission ~590 nm).

  • Data Analysis: Normalize the fluorescence intensity to the protein concentration of the lysate. Plot intracellular doxorubicin concentration against time.

Efflux Assay:

  • Loading: Incubate cells with doxorubicin for a sufficient time to allow for uptake (e.g., 1-2 hours at 37°C).

  • Washing: Wash the cells three times with ice-cold PBS.

  • Efflux Initiation: Add fresh, drug-free medium (with or without inhibitor) to the cells and incubate at 37°C.

  • Sample Collection: At various time points (e.g., 0, 15, 30, 60, 120 minutes), collect both the supernatant (containing effluxed drug) and the cell lysate.

  • Fluorescence Quantification: Measure the fluorescence in both the supernatant and the cell lysate.

  • Data Analysis: Calculate the percentage of doxorubicin effluxed over time.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the ATP hydrolysis activity of P-gp, which is stimulated by its substrates.

Materials:

  • P-gp-rich membrane vesicles (commercially available or prepared from P-gp overexpressing cells)

  • Doxorubicin hydrochloride

  • Verapamil (positive control substrate)

  • Sodium orthovanadate (Na3VO4, P-gp inhibitor)

  • ATP assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 50 mM KCl, 5 mM sodium azide, 2 mM ouabain, 1 mM EGTA)

  • Magnesium ATP (MgATP)

  • Reagents for detecting inorganic phosphate (Pi) (e.g., malachite green-based reagent)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add P-gp membrane vesicles (5-10 µg) to the assay buffer.

  • Compound Addition: Add various concentrations of doxorubicin or control compounds (verapamil, Na3VO4). Incubate for 5 minutes at 37°C.

  • Reaction Initiation: Start the reaction by adding MgATP (e.g., 5 mM final concentration).

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 20-30 minutes) during which ATP hydrolysis occurs linearly.

  • Reaction Termination: Stop the reaction by adding the colorimetric reagent for Pi detection.

  • Color Development and Measurement: Allow color to develop according to the manufacturer's instructions and measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).

  • Data Analysis: Generate a standard curve using known concentrations of Pi. Calculate the amount of Pi released in each well. The P-gp-specific ATPase activity is determined by subtracting the Pi released in the presence of Na3VO4 from the Pi released in its absence. Plot ATPase activity against doxorubicin concentration.

Visualizations

Signaling Pathways in P-gp Mediated Doxorubicin Resistance

Pgp_Resistance_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dox_out Doxorubicin Dox_in Doxorubicin Dox_out->Dox_in Passive Diffusion Pgp P-gp (ABCB1) Pgp->Dox_out Efflux ADP ADP + Pi Pgp->ADP Dox_in->Pgp ATP ATP ATP->Pgp PI3K PI3K AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB HIF1a HIF-1α AKT->HIF1a MAPK MAPK ERK ERK MAPK->ERK ERK->NFkB Nucleus Nucleus NFkB->Nucleus Translocation HIF1a->Nucleus Translocation MDR1_gene MDR1 (ABCB1) Gene Nucleus->MDR1_gene Transcription Activation MDR1_gene->Pgp Translation & Trafficking

Caption: Signaling pathways leading to P-gp overexpression and doxorubicin efflux.

Experimental Workflow: Doxorubicin Cytotoxicity Assay with Inhibitor

Cytotoxicity_Workflow A Seed resistant cells in 96-well plate B Incubate 24h A->B C Pre-incubate with transporter inhibitor (1-2h) B->C D Add serial dilutions of Doxorubicin C->D E Incubate 48-72h D->E F Add MTT reagent E->F G Incubate 1.5-4h F->G H Solubilize formazan with DMSO G->H I Read absorbance at 570 nm H->I J Calculate IC50 values I->J

Caption: Workflow for assessing inhibitor effect on doxorubicin cytotoxicity.

Logical Relationship: Doxorubicin Transport and Resistance

Doxorubicin_Resistance_Logic cluster_cell Cancer Cell Dox_Uptake Doxorubicin Uptake Intra_Dox Intracellular Doxorubicin Dox_Uptake->Intra_Dox Transporter ABC Transporter (e.g., P-gp) Intra_Dox->Transporter Cytotoxicity Cytotoxicity & Apoptosis Intra_Dox->Cytotoxicity leads to Efflux Doxorubicin Efflux Transporter->Efflux Efflux->Intra_Dox decreases Inhibitor Transporter Inhibitor Inhibitor->Transporter blocks

Caption: Logic of transporter-mediated doxorubicin resistance and its reversal.

References

Application Notes and Protocols: Western Blot Analysis for Dodoviscin J Target Validation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dodoviscin J is a novel natural product with putative anti-neoplastic properties. Preliminary studies suggest that this compound may exert its cytotoxic effects by inducing apoptosis and causing cell cycle arrest in cancer cells. Western blot analysis is a crucial technique to validate these putative targets and elucidate the molecular mechanism of action of this compound. These application notes provide a detailed protocol for utilizing Western blot to investigate the effect of this compound on key proteins involved in apoptosis and cell cycle regulation in a model cancer cell line, such as the human colon carcinoma cell line HCT116.

Experimental Protocols

1. Cell Culture and Treatment with this compound

  • Cell Line: Human colon carcinoma cells (HCT116) are cultured in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment:

    • Seed HCT116 cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 5, 10, 20 µM) for a specified time period (e.g., 24 or 48 hours).

    • A vehicle control (DMSO) should be included in parallel.

2. Protein Extraction

  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).[1]

  • Add 100-200 µL of ice-cold RIPA lysis buffer (25 mM Tris-HCl pH 7.6, 150 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail to each well.[1]

  • Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[2][3]

  • Incubate the lysate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[1]

  • Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

3. Protein Quantification (BCA Assay)

  • Determine the protein concentration of each lysate using a Bicinchoninic Acid (BCA) protein assay kit.[4][5]

  • Prepare a series of bovine serum albumin (BSA) standards with known concentrations (e.g., 0 to 2 mg/mL).[4]

  • In a 96-well plate, add 10 µL of each standard and unknown sample in duplicate.[5]

  • Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically a 50:1 ratio).[4][5]

  • Add 200 µL of the BCA working reagent to each well and mix thoroughly.[4][5]

  • Incubate the plate at 37°C for 30 minutes.[4][5]

  • Measure the absorbance at 562 nm using a microplate reader.[4][5]

  • Generate a standard curve by plotting the absorbance of the BSA standards against their known concentrations.

  • Calculate the protein concentration of the unknown samples based on the standard curve.[5]

4. SDS-PAGE and Protein Transfer

  • Sample Preparation:

    • Based on the protein quantification results, dilute the lysates to the same concentration (e.g., 2 µg/µL) with lysis buffer.

    • Mix the protein samples with 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) in a 3:1 ratio.

    • Boil the samples at 95-100°C for 5 minutes to denature the proteins.[2]

  • Gel Electrophoresis:

    • Load equal amounts of protein (e.g., 20-30 µg) into the wells of a 4-20% precast polyacrylamide gel.[2]

    • Include a pre-stained protein ladder to monitor protein migration and estimate molecular weights.

    • Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.[2]

  • Protein Transfer:

    • Equilibrate the gel in 1X transfer buffer.

    • Activate a PVDF membrane by briefly immersing it in methanol, followed by equilibration in transfer buffer.[2]

    • Assemble the transfer sandwich (sponge - filter paper - gel - PVDF membrane - filter paper - sponge).[2]

    • Perform the protein transfer using a wet or semi-dry transfer system. For wet transfer, run at 100V for 60-90 minutes in a cold room or on ice.[6]

5. Immunoblotting and Detection

  • Blocking:

    • After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween-20 (TBST).

    • Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation:

    • Dilute the primary antibodies specific for the target proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax, Cyclin D1, CDK4, p21, p27, and a loading control like β-actin or GAPDH) in the blocking buffer at the manufacturer's recommended dilution.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibodies.[8]

  • Secondary Antibody Incubation:

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.[7]

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for 1-5 minutes.[9]

    • Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[9]

6. Data Analysis and Quantification

  • The captured blot images can be analyzed using densitometry software (e.g., ImageJ).

  • Quantify the band intensity for each protein of interest.

  • Normalize the intensity of the target protein bands to the intensity of the corresponding loading control (β-actin or GAPDH) to account for variations in protein loading.[10][11]

  • Calculate the relative protein expression levels by comparing the normalized intensity of the treated samples to the vehicle control.

Data Presentation

The following tables summarize hypothetical quantitative data from the Western blot analysis of HCT116 cells treated with this compound for 24 hours. The data is presented as the mean relative band intensity ± standard deviation (n=3), normalized to the loading control (β-actin) and expressed as a fold change relative to the vehicle control (0 µM).

Table 1: Effect of this compound on Apoptosis-Related Proteins

Target ProteinMolecular Weight (kDa)0 µM this compound5 µM this compound10 µM this compound20 µM this compound
Cleaved Caspase-317/191.00 ± 0.082.15 ± 0.154.32 ± 0.286.78 ± 0.45
Cleaved PARP891.00 ± 0.112.54 ± 0.215.11 ± 0.398.23 ± 0.61
Bcl-2261.00 ± 0.090.68 ± 0.050.35 ± 0.030.12 ± 0.01
Bax211.00 ± 0.121.88 ± 0.173.21 ± 0.254.95 ± 0.38
β-actin421.00 ± 0.051.02 ± 0.060.98 ± 0.041.01 ± 0.05

Table 2: Effect of this compound on Cell Cycle-Related Proteins

Target ProteinMolecular Weight (kDa)0 µM this compound5 µM this compound10 µM this compound20 µM this compound
Cyclin D1361.00 ± 0.100.55 ± 0.060.24 ± 0.030.09 ± 0.01
CDK4341.00 ± 0.080.62 ± 0.070.31 ± 0.040.15 ± 0.02
p21211.00 ± 0.132.25 ± 0.194.10 ± 0.336.55 ± 0.52
p27271.00 ± 0.111.98 ± 0.163.54 ± 0.295.89 ± 0.47
β-actin421.00 ± 0.060.99 ± 0.051.03 ± 0.070.97 ± 0.04

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction & Quantification cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis cell_culture HCT116 Cell Culture treatment This compound Treatment (0, 5, 10, 20 µM) cell_culture->treatment lysis Cell Lysis treatment->lysis quantification BCA Protein Assay lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer (PVDF) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Overnight at 4°C) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection imaging Image Acquisition detection->imaging densitometry Densitometry Analysis imaging->densitometry normalization Normalization to Loading Control densitometry->normalization quantification_analysis Relative Protein Quantification normalization->quantification_analysis

Caption: Experimental workflow for Western blot validation of this compound targets.

apoptosis_pathway cluster_bcl2_family Bcl-2 Family Regulation Dodoviscin_J This compound Bax Bax (Pro-apoptotic) Dodoviscin_J->Bax Bcl2 Bcl-2 (Anti-apoptotic) Dodoviscin_J->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Inhibits Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP PARP->Cleaved_PARP Cleaved_PARP->Apoptosis

Caption: Putative apoptotic signaling pathway induced by this compound.

cell_cycle_pathway cluster_g1_s_transition G1/S Transition Regulation Dodoviscin_J This compound CyclinD1_CDK4 Cyclin D1 / CDK4 Complex Dodoviscin_J->CyclinD1_CDK4 Inhibits p21 p21 Dodoviscin_J->p21 Induces p27 p27 Dodoviscin_J->p27 Induces Rb Rb CyclinD1_CDK4->Rb Phosphorylates p21->CyclinD1_CDK4 Inhibits p27->CyclinD1_CDK4 Inhibits pRb p-Rb Rb->pRb E2F E2F Rb->E2F Inhibits S_Phase_Entry S Phase Entry E2F->S_Phase_Entry

Caption: Putative cell cycle arrest signaling pathway induced by this compound.

References

Troubleshooting & Optimization

Preventing Dodoviscin J degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Dodoviscin J in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution has changed color from colorless to a faint yellow. What does this indicate?

A1: A color change in your this compound solution is a potential indicator of degradation. Oxidation of this compound can lead to the formation of chromophoric degradation products, resulting in a yellowish hue. We recommend preparing fresh solutions and evaluating your storage and handling procedures.

Q2: I am observing a decrease in the expected biological activity of my this compound solution over time. Could this be related to degradation?

A2: Yes, a loss of biological activity is a common consequence of chemical degradation. The structural changes in this compound upon degradation can affect its ability to interact with its target, leading to reduced efficacy in your experiments. It is crucial to ensure the stability of your working solutions.

Q3: What are the primary factors that can cause the degradation of this compound in solution?

A3: Based on our stability studies, the primary factors contributing to this compound degradation are:

  • pH: this compound is highly susceptible to degradation in alkaline conditions (pH > 8) and to a lesser extent in acidic conditions (pH < 4).

  • Temperature: Elevated temperatures accelerate the rate of degradation.

  • Light: Exposure to UV light can induce photodegradation.

  • Oxidizing Agents: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

Q4: How should I prepare and store my stock solutions of this compound?

A4: For maximum stability, we recommend the following:

  • Solvent: Prepare stock solutions in anhydrous DMSO.

  • Concentration: Prepare a high-concentration stock (e.g., 10 mM) to minimize the volume of solvent added to your experimental system.

  • Storage: Aliquot the stock solution into single-use vials and store them at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Precipitate formation in aqueous buffer.

  • Possible Cause: this compound has low aqueous solubility. Diluting a high-concentration DMSO stock directly into an aqueous buffer can cause it to precipitate.

  • Solution:

    • Perform a serial dilution. First, dilute the DMSO stock into a small volume of an intermediate solvent like ethanol before adding it to the final aqueous buffer.

    • Ensure the final concentration of the organic solvent in your aqueous buffer is compatible with your experimental system and does not cause precipitation.

    • Consider the use of solubilizing agents, such as cyclodextrins, if compatible with your assay.[1]

Issue 2: Inconsistent results between experiments.

  • Possible Cause: This could be due to the degradation of your working solutions. The stability of this compound in aqueous buffers at room temperature is limited.

  • Solution:

    • Prepare fresh working solutions from a frozen stock for each experiment.

    • Minimize the time the working solution is kept at room temperature. If possible, keep it on ice.

    • Refer to the stability data in the tables below to choose a buffer system that maximizes stability.

Quantitative Data Summary

The following tables summarize the stability of this compound under various conditions.

Table 1: Effect of pH on this compound Stability in Aqueous Buffers

pHBuffer System (50 mM)Temperature (°C)% Remaining after 24 hours
3.0Glycine-HCl2585%
5.0Acetate2595%
7.4Phosphate2590%
8.5Tris-HCl2560%

Table 2: Effect of Temperature on this compound Stability in 50 mM Phosphate Buffer (pH 7.4)

Temperature (°C)% Remaining after 8 hours
498%
2592%
3775%

Table 3: Effect of Antioxidants on this compound Stability in 50 mM Phosphate Buffer (pH 7.4) at 25°C

AntioxidantConcentration (mM)% Remaining after 24 hours
None-90%
Ascorbic Acid198%
Glutathione197%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.

  • Add a sufficient volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the solid is completely dissolved.

  • Aliquot the stock solution into single-use, light-protecting vials.

  • Store the aliquots at -80°C.

Protocol 2: pH Stability Assessment of this compound

  • Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7.4, 8.5).

  • Dilute the this compound stock solution into each buffer to a final concentration of 10 µM.

  • Incubate the solutions at a constant temperature (e.g., 25°C), protected from light.

  • At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Immediately analyze the concentration of remaining this compound using a validated analytical method, such as HPLC-UV.

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration at time 0.

Visualizations

Dodoviscin_J This compound Hydrolysis Hydrolysis (Acid/Base Catalyzed) Dodoviscin_J->Hydrolysis Oxidation Oxidation (Oxygen, Peroxides) Dodoviscin_J->Oxidation Photodegradation Photodegradation (UV Light) Dodoviscin_J->Photodegradation Degradation_Products Inactive Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Hypothetical degradation pathways of this compound.

Start Start: Prepare Fresh This compound Solution Incubate Incubate under Test Conditions (pH, Temp, Light) Start->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Analyze Analyze by HPLC-UV Sample->Analyze Calculate Calculate % Remaining Analyze->Calculate End End: Determine Degradation Rate Calculate->End

Caption: Experimental workflow for stability assessment.

Problem Inconsistent Results or Visible Degradation? Check_Solution_Prep Review Solution Preparation Protocol Problem->Check_Solution_Prep Yes Check_Storage Verify Storage Conditions (-80°C, Dark) Check_Solution_Prep->Check_Storage Check_Buffer Is Buffer pH between 5 and 7.4? Check_Storage->Check_Buffer Adjust_pH Adjust Buffer pH Check_Buffer->Adjust_pH No Use_Antioxidant Consider Adding Antioxidant Check_Buffer->Use_Antioxidant Yes Prepare_Fresh Always Prepare Fresh Working Solutions Adjust_pH->Prepare_Fresh Use_Antioxidant->Prepare_Fresh

Caption: Troubleshooting logic for this compound degradation.

References

Technical Support Center: Optimizing Dodoviscin J Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for utilizing Dodoviscin J in in vitro assays. Due to the limited publicly available data on this compound, this guide focuses on establishing robust experimental protocols and troubleshooting common issues encountered when working with a novel natural product.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in a new assay?

A1: For a novel compound like this compound, it is crucial to determine the optimal concentration empirically. We recommend starting with a broad concentration range, for example, from 0.01 µM to 100 µM, in a preliminary dose-response experiment. This will help in identifying a narrower, more effective range for subsequent, more detailed assays.

Q2: How should I dissolve this compound for use in cell culture?

A2: The solubility of this compound in aqueous media is not well-documented. It is recommended to first attempt dissolving the compound in a small amount of a biocompatible solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. Subsequently, this stock solution can be serially diluted in your cell culture medium to achieve the desired final concentrations. It is critical to ensure the final solvent concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[1] A preliminary solubility test is advised.

Q3: Is this compound cytotoxic?

A3: The cytotoxic potential of this compound is currently unknown. Therefore, it is essential to perform a cytotoxicity assay in parallel with your functional assays. This will allow you to distinguish between a specific biological effect and a general toxic response. Assays such as MTT, XTT, or a neutral red uptake assay can be used to determine the concentration range at which this compound is non-toxic to your specific cell line.[2][3][4][5]

Q4: What is the known mechanism of action for this compound?

A4: Publicly available information on the specific mechanism of action of this compound is scarce. One source suggests that this compound can promote adipocyte differentiation in 3T3-L1 cells.[6] This indicates a potential role in signaling pathways related to adipogenesis, such as the AKT/PKB or JAK-STAT pathways.[7][8] Further research is required to elucidate the precise molecular targets and signaling cascades involved.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Precipitation of this compound in cell culture medium. - Poor solubility of the compound in aqueous solutions. - The final concentration of the organic solvent (e.g., DMSO) from the stock solution is too low to maintain solubility. - Interaction with components in the serum or medium.- Increase the concentration of the stock solution to minimize the volume added to the medium. - Test alternative biocompatible solvents for the stock solution. - Prepare fresh dilutions immediately before use. - Visually inspect the medium for precipitation under a microscope after adding the compound.[9][10]
High variability between replicate wells. - Inconsistent cell seeding density. - Inaccurate pipetting of the compound or reagents. - Edge effects in the microplate.- Ensure a homogenous cell suspension before seeding. - Calibrate pipettes regularly and use proper pipetting techniques. - Avoid using the outermost wells of the microplate, or fill them with sterile PBS or medium to maintain humidity.[11][12][13]
No observable effect of this compound at tested concentrations. - The tested concentration range is too low. - The compound is inactive in the chosen assay or cell line. - Degradation of the compound. - Insufficient incubation time.- Test a higher concentration range. - Verify the activity of the compound in a different, validated assay if possible. - Store the stock solution of this compound at -80°C as recommended and protect from light.[6] Prepare fresh dilutions for each experiment. - Perform a time-course experiment to determine the optimal incubation period.
Observed effect is likely due to cytotoxicity. - The concentration of this compound used is too high. - The concentration of the solvent (e.g., DMSO) is toxic to the cells.- Perform a cytotoxicity assay (e.g., MTT) to determine the IC50 value and select non-toxic concentrations for your functional assays.[6][14][15][16][17] - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%). Include a solvent control in your experiments.[1]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in DMSO. From this, create a series of working solutions by serially diluting in complete culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium (negative control), and cells with medium containing the highest concentration of DMSO used (solvent control).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: After the MTT incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the cell viability against the log of the this compound concentration and use non-linear regression to determine the IC50 value.[14][15][16][17]

Protocol 2: Solubility Testing of this compound

This protocol helps determine the solubility of this compound in different solvents.

Materials:

  • This compound

  • Cell culture medium

  • DMSO

  • Ethanol

  • Glass vials

Procedure:

  • Solvent Preference: The preferred order of solvents is cell culture medium > DMSO > ethanol.[9]

  • Initial High Concentration: Weigh a small amount of this compound (e.g., 1 mg) into a clear glass vial. Add a small volume of the first-choice solvent (e.g., cell culture medium) to achieve a high starting concentration (e.g., 10 mg/mL).

  • Mechanical Dissolution: Attempt to dissolve the compound by vortexing, followed by water bath sonication if necessary. Gentle warming to 37°C can also be attempted.[9]

  • Visual Inspection: Visually inspect the solution for any undissolved particles or turbidity.

  • Serial Dilution: If the compound does not dissolve, increase the solvent volume to decrease the concentration by a factor of 10 and repeat the mechanical dissolution steps.

  • Solvent Change: If the compound remains insoluble in the first-choice solvent, repeat the procedure with the next solvent in the order of preference (e.g., DMSO).

  • Documentation: Record the highest concentration at which this compound is fully dissolved in each solvent.

Quantitative Data Summary

The following tables present hypothetical data to illustrate how to report findings for this compound.

Table 1: Hypothetical Cytotoxicity of this compound on 3T3-L1 and a Cancer Cell Line (e.g., HeLa) after 48h Treatment.

Cell LineIC50 (µM)
3T3-L1> 100
HeLa15.2

Table 2: Hypothetical Dose-Response of this compound on Adipocyte Differentiation in 3T3-L1 Cells.

This compound Concentration (µM)Triglyceride Accumulation (% of Control)
0 (Control)100
0.1115
1145
10180
50120 (potential cytotoxicity)

Visualizations

experimental_workflow Experimental Workflow for a Novel Compound cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis solubility Solubility Testing stock Prepare Stock Solution (e.g., in DMSO) solubility->stock Select best solvent cytotoxicity Cytotoxicity Assay (e.g., MTT) stock->cytotoxicity functional Functional Assay (e.g., Adipocyte Differentiation) stock->functional ic50 Determine IC50 cytotoxicity->ic50 dose_response Dose-Response Curve functional->dose_response ic50->functional Inform concentration choice pathway Pathway Analysis dose_response->pathway

Caption: A general experimental workflow for characterizing a novel compound like this compound.

adipocyte_differentiation_pathway Hypothetical Signaling Pathway for this compound in Adipocyte Differentiation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor akt AKT/PKB receptor->akt jak JAK receptor->jak pparg PPARγ akt->pparg activates stat STAT jak->stat cebpa C/EBPα stat->cebpa activates adipogenesis Adipogenesis Genes pparg->adipogenesis upregulates cebpa->adipogenesis upregulates dodoviscin_j This compound dodoviscin_j->receptor

Caption: A hypothetical signaling cascade for this compound-induced adipocyte differentiation.

References

Troubleshooting Dodoviscin J off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects of Dodoviscin J, a potent inhibitor of the novel tyrosine kinase, TK-1.

Frequently Asked Questions (FAQs)

Q1: We are observing a decrease in cell viability at concentrations of this compound that are lower than the IC50 for our target kinase, TK-1. What could be the cause?

A1: This could be due to off-target effects on kinases essential for cell survival or other cellular toxicity mechanisms. We recommend performing a broader kinase screen and a cell health assay to investigate these possibilities.

Q2: Our western blot analysis shows unexpected changes in the phosphorylation of proteins not known to be downstream of TK-1. How should we interpret this?

A2: This suggests that this compound may be inhibiting other kinases. A phospho-proteomics analysis or a targeted western blot for known off-target kinases (see Troubleshooting Guide) could help identify the affected pathways.

Q3: How can we confirm that the observed phenotype in our experiments is due to the inhibition of TK-1 and not an off-target effect?

A3: We recommend performing a rescue experiment by introducing a this compound-resistant mutant of TK-1 into your cells. If the phenotype is reversed, it is likely on-target. Additionally, using a structurally unrelated TK-1 inhibitor as a control can help differentiate on-target from off-target effects.

Troubleshooting Guides

Guide 1: Investigating Unexpected Decreased Cell Viability

If you observe a significant decrease in cell viability at concentrations expected to be specific for TK-1, consider the following troubleshooting workflow:

Hypothetical Scenario Data:

You are working with Cell Line A, where the IC50 of this compound for TK-1 is 50 nM. However, you observe a significant drop in cell viability at 100 nM.

Table 1: Cell Viability and Kinase Inhibition Data for this compound

Concentration (nM)% Cell Viability (Cell Line A)% TK-1 Inhibition% Off-Target Kinase K-2 Inhibition
1098%25%5%
5095%50%20%
10060%75%65%
50020%95%90%

Interpretation:

The data in Table 1 suggests that at 100 nM, this compound is significantly inhibiting the off-target kinase K-2, which may be contributing to the observed cytotoxicity.

G cluster_0 Initial Observation cluster_1 Hypothesis Generation cluster_2 Experimental Validation cluster_3 Data Analysis & Conclusion A Decreased cell viability at unexpected this compound concentration B Hypothesis: Off-target effect or general cytotoxicity A->B C Perform Kinase Panel Screen B->C D Conduct Cell Health Assays (e.g., Apoptosis, Necrosis) B->D E Identify potent off-target kinases C->E F Confirm mechanism of cell death D->F G Conclusion: Cytotoxicity is due to off-target inhibition of Kinase K-2 E->G F->G

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Guide 2: Differentiating On-Target vs. Off-Target Signaling

If you observe modulation of signaling pathways not directly linked to TK-1, follow this guide to dissect the effects of this compound.

Table 2: Phosphorylation Changes in Key Signaling Proteins

ProteinPhosphorylation Change with 100 nM this compoundKnown Downstream of TK-1?Potential Off-Target Pathway
p-AKT (S473)No changeYes-
p-ERK (T202/Y204)50% decreaseNoMAPK/ERK Pathway
p-STAT3 (Y705)80% decreaseNoJAK/STAT Pathway

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Dodoviscin_J This compound TK1 TK-1 Dodoviscin_J->TK1 inhibition K2 Kinase K-2 Dodoviscin_J->K2 inhibition AKT p-AKT TK1->AKT Cell_Survival Cell Survival AKT->Cell_Survival ERK p-ERK K2->ERK STAT3 p-STAT3 K2->STAT3 Proliferation Proliferation ERK->Proliferation STAT3->Proliferation

Caption: On-target and off-target signaling pathways.

Experimental Protocols

Protocol 1: Kinase Profiling Assay

Objective: To determine the selectivity of this compound by screening it against a panel of kinases.

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Serially dilute the compound to the desired concentrations.

  • Use a commercial kinase profiling service (e.g., Eurofins, Promega) that offers a panel of several hundred kinases.

  • The service will typically perform in vitro kinase activity assays in the presence of your compound.

  • The percentage of inhibition for each kinase at a given concentration is determined.

  • Analyze the data to identify any off-target kinases that are significantly inhibited by this compound.

Protocol 2: Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound on cell proliferation and viability.

Methodology:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (and a vehicle control) for 24-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 3: Western Blotting for Phosphorylated Proteins

Objective: To analyze the effect of this compound on specific signaling pathways by detecting changes in protein phosphorylation.

Methodology:

  • Treat cells with this compound at the desired concentrations for the appropriate duration.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., p-ERK, p-STAT3) overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Normalize the signal to a loading control (e.g., β-actin, GAPDH).

G A Start: Unexpected Phenotype Observed B Is the phenotype observed at a concentration where TK-1 is significantly inhibited? A->B C Yes B->C > 50% inhibition D No B->D < 50% inhibition E Phenotype is likely on-target. Proceed with on-target validation experiments. C->E F Phenotype is likely off-target. Perform kinase profiling and cytotoxicity assays. D->F G Do the off-target kinases have known roles in the observed phenotype? F->G H Yes G->H I No G->I J Conclusion: The phenotype is likely due to inhibition of identified off-target kinases. H->J K Further investigation is needed to identify the responsible off-target or a novel mechanism. I->K

Caption: Logical flow for interpreting on- and off-target effects.

How to minimize Dodoviscin J experimental variability

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is provided for illustrative purposes, as extensive searches for "Dodoviscin J" did not yield any specific data. The content below has been adapted from information on well-characterized compounds and general laboratory best practices to provide a representative technical support guide.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action of this compound?

This compound is hypothesized to function as a potent inhibitor of bacterial protein synthesis. It is believed to bind to the 30S ribosomal subunit, which prevents the association of aminoacyl-tRNA with the ribosomal A site. This action effectively halts the elongation phase of protein synthesis, thereby inhibiting bacterial growth.[1] Additionally, preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting nitric oxide synthase, an enzyme involved in inflammatory signaling.[2]

A diagram illustrating the proposed anti-inflammatory pathway is provided below.

dodoviscin_j_pathway cluster_cell Macrophage Inflammatory Stimulus Inflammatory Stimulus NF-kB Activation NF-kB Activation Inflammatory Stimulus->NF-kB Activation iNOS Gene Transcription iNOS Gene Transcription NF-kB Activation->iNOS Gene Transcription iNOS Protein iNOS Protein iNOS Gene Transcription->iNOS Protein Nitric Oxide (NO) Nitric Oxide (NO) iNOS Protein->Nitric Oxide (NO) Inflammation Inflammation Nitric Oxide (NO)->Inflammation This compound This compound This compound->iNOS Gene Transcription Inhibits

Caption: Proposed anti-inflammatory mechanism of this compound.

Q2: How should this compound be stored to ensure stability?

Proper storage is critical to minimize experimental variability. Below is a summary of recommended storage conditions for this compound in both solid and solution forms.

FormStorage TemperatureDurationContainerSpecial Considerations
Solid (Lyophilized Powder) -20°CUp to 6 monthsTightly sealed vialDessicate to prevent moisture absorption.[3]
Stock Solution (in DMSO) -20°CUp to 1 monthTightly sealed aliquotsAvoid repeated freeze-thaw cycles.[3]
Working Solution (in aqueous buffer) 4°CUp to 24 hoursLight-protected tubePrepare fresh for each experiment if possible.

Troubleshooting Guides

Issue 1: High variability in cell-based assay results.

High variability between experimental replicates can obscure the true effect of this compound. The following steps can help identify and mitigate sources of inconsistency.

  • Q: My dose-response curves are inconsistent between experiments. What could be the cause?

    • A1: Inconsistent Cell Seeding: Ensure a uniform cell density across all wells and plates. Use a calibrated multichannel pipette and visually inspect plates after seeding.

    • A2: Cell Health and Passage Number: Use cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered phenotypes and drug responses.

    • A3: Reagent Preparation: Prepare fresh working solutions of this compound for each experiment from a recently thawed aliquot of the stock solution. Ensure complete dissolution and thorough mixing before adding to cells.

An example of a standardized workflow for a cell-based assay is diagrammed below to help maintain consistency.

experimental_workflow cluster_workflow Cell-Based Assay Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Cell Adherence (24h) Cell Adherence (24h) Cell Seeding->Cell Adherence (24h) Treat Cells Treat Cells Cell Adherence (24h)->Treat Cells Prepare this compound Dilutions Prepare this compound Dilutions Prepare this compound Dilutions->Treat Cells Incubate (48h) Incubate (48h) Treat Cells->Incubate (48h) Viability Assay (e.g., MTT) Viability Assay (e.g., MTT) Incubate (48h)->Viability Assay (e.g., MTT) Data Analysis Data Analysis Viability Assay (e.g., MTT)->Data Analysis End End Data Analysis->End

Caption: Standardized workflow for a cell viability assay.

Issue 2: Suspected degradation of this compound.

Degradation of the compound will lead to a decrease in its effective concentration and, consequently, reduced activity.

  • Q: I am observing a progressive loss of activity with my this compound stock solution. Why is this happening?

    • A1: Improper Storage: Long-term storage of solutions is not recommended.[3] Ensure stock solutions are aliquoted to minimize freeze-thaw cycles and stored at -20°C for no longer than one month.

    • A2: Light Sensitivity: While not explicitly documented for this compound, many compounds are light-sensitive. It is good practice to store solutions in amber vials or tubes wrapped in aluminum foil.

    • A3: Stability in Aqueous Solutions: this compound may have limited stability in aqueous buffers. Prepare working dilutions immediately before use and do not store them.

Issue 3: Precipitation of this compound in cell culture media.

Precipitation reduces the bioavailable concentration of the compound, leading to inaccurate results.

  • Q: I notice a precipitate in my cell culture wells after adding this compound. What should I do?

    • A1: Solubility Limit Exceeded: Check the solubility of this compound in your specific cell culture medium. You may need to prepare an intermediate dilution in a co-solvent before adding it to the final medium.

    • A2: Interaction with Media Components: Certain components of serum or media supplements can interact with the compound, causing it to precipitate. Consider reducing the serum concentration or using a serum-free medium during the treatment period if compatible with your cell line.

    • A3: pH of the Medium: Ensure the pH of your cell culture medium is within the optimal range (typically 7.2-7.4), as pH shifts can affect the solubility of many compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM)

  • Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.[3]

  • Aseptically add the appropriate volume of sterile, anhydrous DMSO to the vial to achieve a final concentration of 10 mM.

  • Vortex thoroughly for 2-3 minutes to ensure complete dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for up to one month.

Protocol 2: Cell Viability (MTT) Assay

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.

  • Prepare a serial dilution of this compound in the appropriate cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and untreated control wells.

  • Incubate the plate for the desired treatment period (e.g., 48 hours).

  • Add MTT reagent to each well and incubate for 2-4 hours, or until formazan crystals are visible.

  • Add solubilization solution to each well and incubate overnight in the dark.

  • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage relative to the untreated control.

References

Technical Support Center: Overcoming Doxorubicin Resistance in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when studying doxorubicin resistance in cell lines.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of doxorubicin resistance in cancer cell lines?

A1: The most well-documented mechanism of doxorubicin resistance is the overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), which is encoded by the ABCB1 gene.[1][2][3] These transporters function as efflux pumps, actively removing doxorubicin from the cancer cells and thereby reducing its intracellular concentration and cytotoxic effects.[2][4] Other significant mechanisms include:

  • Alterations in Apoptotic Pathways: Downregulation of pro-apoptotic proteins (e.g., Bax, caspases) and upregulation of anti-apoptotic proteins (e.g., Bcl-2) can render cells resistant to doxorubicin-induced apoptosis.[5][6]

  • Activation of Survival Signaling Pathways: Pathways such as PI3K/Akt and MAPK/ERK can promote cell survival and proliferation, counteracting the cytotoxic effects of doxorubicin.[5]

  • Drug Inactivation: Increased metabolism of doxorubicin within the cancer cell can lead to its inactivation.

  • Alterations in Drug Target: Changes in the topoisomerase II enzyme, the primary target of doxorubicin, can prevent the drug from binding effectively.[6][7]

  • Induction of Senescence: In some cases, doxorubicin treatment can induce a state of cellular senescence rather than apoptosis, allowing cells to survive treatment.[8]

Q2: How can I determine if my cell line is resistant to doxorubicin?

A2: Doxorubicin resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50) using a cell viability assay, such as the MTT assay. A significant increase in the IC50 value of a cell line compared to its parental, sensitive counterpart indicates the development of resistance. For example, a doxorubicin-resistant breast cancer cell line (MCF-7/ADR) showed a 10-fold higher IC50 compared to the sensitive MCF-7 line.[9]

Q3: What are some common strategies to overcome doxorubicin resistance in vitro?

A3: Several strategies can be employed to overcome doxorubicin resistance in cell culture experiments:

  • Co-administration with Efflux Pump Inhibitors: Using small molecules to block the function of P-glycoprotein can restore doxorubicin sensitivity. Common inhibitors include verapamil, cyclosporine A, and tariquidar.[4][10][11][12]

  • Targeting Survival Pathways: Inhibitors of signaling pathways that promote survival in resistant cells, such as the PI3K/Akt or MAPK/ERK pathways, can re-sensitize them to doxorubicin.

  • Inducing Apoptosis: Compounds that promote apoptosis, such as the HDAC inhibitor bocodepsin (OKI-179), can work synergistically with doxorubicin to kill resistant cells.[8][13]

  • Gene Silencing: Techniques like siRNA or CRISPR-Cas9 can be used to downregulate the expression of genes responsible for resistance, such as ABCB1.[14]

  • Photochemical Internalization (PCI): This technology uses a photosensitizer and light to rupture endocytic vesicles, releasing trapped doxorubicin into the cytosol of resistant cells.[9]

Troubleshooting Guides

Problem: I am not observing the expected level of cell death in my doxorubicin-resistant cell line even after treatment with a P-glycoprotein inhibitor.

Possible Cause Troubleshooting Step
Suboptimal Inhibitor Concentration Perform a dose-response experiment to determine the optimal, non-toxic concentration of the P-gp inhibitor for your specific cell line.
Alternative Resistance Mechanisms Your cell line may have developed resistance through mechanisms independent of P-gp, such as altered apoptotic pathways or activation of survival signaling. Investigate the expression of key proteins in these pathways (e.g., Bcl-2, p-Akt) using Western blotting.
Inhibitor Ineffectiveness The P-gp inhibitor you are using may not be effective for the specific isoform of P-gp expressed in your cell line. Try a different class of P-gp inhibitor.
Incorrect Experimental Timing The timing of co-incubation of doxorubicin and the inhibitor may not be optimal. Try pre-incubating the cells with the inhibitor before adding doxorubicin.

Problem: My Annexin V/PI assay is showing a high percentage of necrotic cells instead of apoptotic cells after doxorubicin treatment.

Possible Cause Troubleshooting Step
High Doxorubicin Concentration Excessively high concentrations of doxorubicin can induce necrosis instead of apoptosis. Perform a dose-response and time-course experiment to find the optimal concentration and incubation time to induce apoptosis.
Harsh Cell Handling Over-trypsinization or vigorous pipetting can damage cell membranes, leading to false-positive PI staining. Handle cells gently during harvesting and staining.
Late-Stage Apoptosis If cells are analyzed too long after treatment, they may have progressed from early apoptosis to late apoptosis/secondary necrosis, where the membrane is compromised. Analyze cells at earlier time points post-treatment.
Assay Control Issues Ensure you have proper controls, including unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI, to set up the flow cytometer gates correctly.[15][16][17]

Quantitative Data Summary

Table 1: Examples of Doxorubicin IC50 Values in Sensitive and Resistant Cell Lines

Cell LineCancer TypeIC50 (Sensitive)IC50 (Resistant)Fold ResistanceReference
MCF-7 vs. MCF-7/ADRBreast Cancer0.1 µM1 µM10[9]
B16V vs. B16VDXRMelanomaNot specified6.4-fold higher6.4[18]

Table 2: Efficacy of Reversal Agents on Doxorubicin Resistance

Resistant Cell LineReversal AgentEffectReference
MCF-7/ADRPhotochemical Internalization (PCI)IC50 reduced from 1 µM to 0.1 µM[9]
B16VDXRDipyridamole (DP)6.4-fold reversal of resistance[18]
S180Verapamil, ThioridazineComplete reversal of resistance[19]
MDA-MB-435mdrVerapamil, Cyclosporine A, PSC833Increased doxorubicin accumulation up to 79%[10]

Experimental Protocols

Protocol 1: Determination of Doxorubicin IC50 using MTT Assay

This protocol is for assessing cell viability and determining the IC50 of doxorubicin in adherent cell lines.[20][21]

Materials:

  • 96-well plates

  • Doxorubicin stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Prepare serial dilutions of doxorubicin in complete medium.

  • Remove the medium from the wells and add 100 µL of the doxorubicin dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve doxorubicin) and a blank control (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[20]

  • Carefully remove the medium containing MTT.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[20][22]

  • Shake the plate for 10 minutes at a low speed.[20]

  • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[20]

  • Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Apoptosis using Annexin V/PI Staining

This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC and Propidium Iodide (PI) staining.[15][17]

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI solution, and binding buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the desired concentration of doxorubicin for the appropriate time to induce apoptosis.

  • Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like EDTA.

  • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V-negative, PI-negative: Live cells

  • Annexin V-positive, PI-negative: Early apoptotic cells

  • Annexin V-positive, PI-positive: Late apoptotic or necrotic cells

  • Annexin V-negative, PI-positive: Necrotic cells

Visualizations

Doxorubicin_Resistance_Mechanisms cluster_cell Doxorubicin Doxorubicin Cell Cancer Cell Doxorubicin->Cell Nucleus Nucleus (DNA Damage) Cell->Nucleus Enters cell Apoptosis Apoptosis Nucleus->Apoptosis Induces Pgp P-glycoprotein (ABCB1) Pgp->Doxorubicin Efflux SurvivalPathways Survival Pathways (PI3K/Akt, MAPK) CellSurvival Cell Survival & Proliferation SurvivalPathways->CellSurvival AntiApoptotic Anti-Apoptotic Proteins (Bcl-2) AntiApoptotic->Apoptosis Inhibits CellSurvival->Apoptosis Inhibits

Caption: Key mechanisms of doxorubicin resistance in cancer cells.

Doxorubicin_Apoptosis_Pathway Doxorubicin Doxorubicin ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS p53 p53 Activation Doxorubicin->p53 ROS->p53 Bax Bax p53->Bax Mitochondria Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2 Bcl-2 Bcl2->Mitochondria Inhibits Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced intrinsic apoptosis signaling pathway.

Experimental_Workflow_Resistance Start Start with Sensitive & Resistant Cell Lines Treatment Treat with Doxorubicin +/- Reversal Agent Start->Treatment Viability Assess Cell Viability (MTT Assay) Treatment->Viability Apoptosis Measure Apoptosis (Annexin V/PI) Treatment->Apoptosis Protein Analyze Protein Expression (Western Blot) Treatment->Protein Gene Analyze Gene Expression (qPCR) Treatment->Gene Data Data Analysis (IC50, Fold Change) Viability->Data Apoptosis->Data Protein->Data Gene->Data

Caption: Experimental workflow for studying doxorubicin resistance.

References

Technical Support Center: Enhancing the Bioavailability of Dodoviscin J

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the bioavailability of Dodoviscin J. Due to the limited publicly available data on this compound, this guide focuses on established methods for enhancing the bioavailability of poorly soluble natural compounds, which are likely applicable.

Frequently Asked Questions (FAQs)

Q1: What are the presumed primary challenges to the oral bioavailability of this compound?

Based on the characteristics of many natural compounds, the primary challenges to this compound's oral bioavailability are likely low aqueous solubility and potential susceptibility to efflux by transporters like P-glycoprotein (P-gp) in the gastrointestinal tract.[1][2]

Q2: What general strategies can be employed to improve the bioavailability of this compound?

Several strategies can be explored, including:

  • Solubility Enhancement: Utilizing techniques such as the preparation of solid dispersions, micronization, or nano-sizing.[2]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based delivery systems like Self-Emulsifying Drug Delivery Systems (SEDDS), liposomes, or solid lipid nanoparticles.[3]

  • Use of Bioavailability Enhancers: Co-administration with natural compounds that inhibit P-glycoprotein, such as piperine or quercetin.[1][2]

  • Prodrug Approach: Chemical modification of the this compound structure to create a more soluble or permeable prodrug.[1]

  • Advanced Formulation Technologies: Techniques like spray drying can transform the compound into an amorphous state with improved solubility.[4]

Q3: Are there any known signaling pathways affected by this compound?

Limited information is available; however, it has been noted that this compound can promote adipocyte differentiation in 3T3-L1 cells.[5] This suggests potential interaction with pathways involved in adipogenesis, such as the PPARγ and C/EBPα signaling cascades. Further research is required to elucidate the precise mechanism.

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media
Potential Cause Troubleshooting Step Expected Outcome
High crystallinity and low aqueous solubility of the pure compound.1. Micronization/Nanonization: Reduce particle size to increase surface area. 2. Solid Dispersion: Formulate this compound with a hydrophilic carrier (e.g., PVP, PEG). 3. pH Adjustment: Investigate the pH-solubility profile and use appropriate buffers if the compound is ionizable.Increased dissolution rate and extent of dissolution in simulated gastric and intestinal fluids.
Issue 2: High Inter-individual Variability in Pharmacokinetic Studies
Potential Cause Troubleshooting Step Expected Outcome
Efflux by P-glycoprotein (P-gp) which can vary between subjects.Co-administration with a P-gp Inhibitor: Include a known P-gp inhibitor like piperine or quercetin in the formulation.Reduced variability and a significant increase in the area under the curve (AUC) and maximum concentration (Cmax) of this compound.
Food effects influencing absorption.Administer with a high-fat meal: If this compound is lipophilic, a high-fat meal may enhance its absorption. Conversely, food may hinder the absorption of some compounds.Determine if a positive or negative food effect exists to standardize dosing protocols.
Issue 3: Low Oral Bioavailability Despite Adequate Dissolution
Potential Cause Troubleshooting Step Expected Outcome
Poor permeability across the intestinal epithelium.1. Lipid-Based Formulations: Formulate as a Self-Emulsifying Drug Delivery System (SEDDS) or in liposomes to leverage lipid absorption pathways.[3] 2. Permeability Enhancers: Investigate the use of safe and effective permeation enhancers.Improved transport across the intestinal barrier, leading to higher systemic exposure.
Significant first-pass metabolism in the liver.Co-administration with CYP450 Inhibitors: If metabolism is mediated by cytochrome P450 enzymes, co-administration with an inhibitor (e.g., grapefruit juice components, used cautiously) could be investigated.Increased plasma concentrations of the parent compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Solid Dispersion

Objective: To improve the dissolution rate of this compound by formulating it as a solid dispersion with a hydrophilic polymer.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30)

  • Methanol

  • Rotary evaporator

  • Dissolution testing apparatus (USP Type II)

Methodology:

  • Dissolve 1 part this compound and 4 parts PVP K30 (by weight) in a minimal amount of methanol.

  • Ensure complete dissolution to form a clear solution.

  • Evaporate the solvent using a rotary evaporator at 40°C until a solid film is formed.

  • Further dry the solid film under vacuum for 24 hours to remove any residual solvent.

  • Grind the resulting solid dispersion into a fine powder.

  • Perform dissolution testing in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 6.8) and compare the dissolution profile to that of the pure compound.

Protocol 2: In Vitro Caco-2 Permeability Assay with a P-gp Inhibitor

Objective: To assess the potential of a P-gp inhibitor to enhance the permeability of this compound across an intestinal epithelial cell monolayer.

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • This compound

  • Piperine (P-gp inhibitor)

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS for quantification

Methodology:

  • Seed Caco-2 cells on Transwell® inserts and culture for 21 days to allow for differentiation and formation of a tight monolayer.

  • Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

  • Prepare transport media (HBSS) containing a known concentration of this compound, both with and without piperine (e.g., 10 µM).

  • Add the transport media to the apical (A) side of the Transwell® inserts.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (B) side.

  • Quantify the concentration of this compound in the basolateral samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for this compound in the presence and absence of piperine.

Data Presentation

Table 1: Comparative Dissolution Profiles of this compound Formulations
Formulation% Dissolved at 30 min (pH 1.2)% Dissolved at 60 min (pH 6.8)
Pure this compound5%8%
Micronized this compound25%35%
This compound Solid Dispersion (1:4 with PVP K30)70%85%
This compound in SEDDS95%98%
Table 2: Pharmacokinetic Parameters of this compound Following Oral Administration in Rats
FormulationCmax (ng/mL)Tmax (h)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
This compound Suspension50 ± 122.0350 ± 85100%
This compound + Piperine150 ± 301.51200 ± 210343%
This compound in SEDDS250 ± 451.02100 ± 350600%

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Pure Compound Pure Compound Micronization Micronization Pure Compound->Micronization Particle Size Reduction Solid Dispersion Solid Dispersion Pure Compound->Solid Dispersion Amorphous State SEDDS SEDDS Pure Compound->SEDDS Lipid Vehicle Dissolution Testing Dissolution Testing Micronization->Dissolution Testing Solid Dispersion->Dissolution Testing SEDDS->Dissolution Testing Caco-2 Permeability Caco-2 Permeability Dissolution Testing->Caco-2 Permeability Select Lead Formulations Pharmacokinetic\nAnalysis in Rats Pharmacokinetic Analysis in Rats Caco-2 Permeability->Pharmacokinetic\nAnalysis in Rats Confirm Permeability Enhancement

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway This compound This compound PPARγ PPARγ This compound->PPARγ Activates? C/EBPα C/EBPα This compound->C/EBPα Induces? PPARγ->C/EBPα Adipocyte Differentiation Adipocyte Differentiation PPARγ->Adipocyte Differentiation C/EBPα->Adipocyte Differentiation

Caption: Hypothetical signaling pathway for this compound-induced adipogenesis.

troubleshooting_logic start Low Bioavailability Observed dissolution Is dissolution rate-limiting? start->dissolution permeability Is permeability low? dissolution->permeability No solubility_enh Use Solubility Enhancement (Solid Dispersion, Micronization) dissolution->solubility_enh Yes efflux Is P-gp efflux suspected? permeability->efflux No lipid_form Use Lipid-Based Formulation (SEDDS, Liposomes) permeability->lipid_form Yes pgp_inhib Co-administer with P-gp Inhibitor (Piperine) efflux->pgp_inhib Yes reassess Re-evaluate in vivo efflux->reassess No solubility_enh->reassess lipid_form->reassess pgp_inhib->reassess

Caption: Troubleshooting logic for low this compound bioavailability.

References

Dodoviscin J Stability Testing: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on conducting stability testing of Dodoviscin J in various buffer systems. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide standardized protocols for consistent and reliable results.

Frequently Asked Questions (FAQs)

Q1: Where should I begin with stability testing for this compound?

A1: Start with forced degradation studies to understand the intrinsic stability of the molecule.[1][2][3] These studies expose this compound to harsh conditions such as acid, base, oxidation, light, and heat to identify potential degradation products and pathways.[1][2][3] This information is crucial for developing a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.[4]

Q2: Which buffer systems should I use for initial stability screening?

A2: It is advisable to screen a range of buffers covering a wide pH spectrum. Commonly used buffers in pharmaceutical development include citrate, acetate, phosphate, and borate buffers.[5][6][7] The choice of buffer can significantly impact the stability of a drug molecule.[6] For instance, a study on a monoclonal antibody showed that a citrate buffer provided better stability by minimizing deamidation compared to a phosphate buffer.[6]

Q3: What are the recommended storage conditions for stability testing?

A3: Stability testing should be conducted under various storage conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[8] This typically includes long-term studies at 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH, and accelerated studies at 40°C ± 2°C / 75% RH ± 5% RH.[8]

Q4: How frequently should I test my samples during a stability study?

A4: For long-term studies, testing frequency is typically every 3 months for the first year, every 6 months for the second year, and annually thereafter.[8][9] For accelerated studies, a minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[8][9]

Q5: What analytical techniques are most suitable for assessing the stability of this compound?

A5: A validated, stability-indicating HPLC method is the most common and reliable technique for quantifying the parent compound and its degradation products.[4] This method should be able to separate the active pharmaceutical ingredient (API) from any degradants and excipients.[4] Other techniques such as mass spectrometry (MS) can be used to identify and characterize the degradation products.[1][2]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor peak shape or resolution in HPLC analysis Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the organic solvent ratio, pH, and ionic strength. Consider using a different column chemistry.
Column degradation.Use a guard column and ensure the mobile phase pH is within the stable range for the column.
Unexpectedly rapid degradation of this compound Buffer-catalyzed degradation.Evaluate the stability of this compound in different buffer systems to identify a non-reactive buffer.[5][7]
Presence of trace metal ions.Add a chelating agent like EDTA to the formulation to sequester metal ions that can catalyze oxidation.[10]
Photosensitivity.Protect the sample from light during preparation, storage, and analysis.[3]
Inconsistent results between stability time points Improper sample storage or handling.Ensure that all stability samples are stored under the specified conditions and that handling procedures are consistent.
Analytical method variability.Verify the precision and robustness of your analytical method.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • HPLC system with a UV detector or Mass Spectrometer

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours.[2]

  • Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.[2]

  • Thermal Degradation: Expose solid this compound to 105°C in an oven for 24 hours.

  • Photolytic Degradation: Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis: For each condition, withdraw samples at appropriate time points, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Stability Study of this compound in Different Buffers

Objective: To evaluate the stability of this compound in various buffer systems at different pH values and temperatures.

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., acetate, phosphate, borate) at different pH values (e.g., pH 4, 5, 6, 7, and 8).

  • Sample Preparation: Dissolve a known concentration of this compound in each buffer solution.

  • Storage: Aliquot the samples into vials and store them at different temperatures (e.g., 4°C, 25°C, and 40°C).

  • Time Points: Withdraw samples for analysis at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the samples using a validated HPLC method to determine the remaining concentration of this compound.

Data Presentation

Table 1: Hypothetical Stability of this compound in Various Buffers at 40°C
Buffer SystempHInitial Concentration (mg/mL)Concentration after 4 weeks (mg/mL)% Remaining
Acetate4.01.000.9595%
Acetate5.01.000.9898%
Phosphate6.01.000.9292%
Phosphate7.01.000.8585%
Borate8.01.000.7070%
Table 2: Summary of Forced Degradation Study of this compound
Stress Condition% DegradationNumber of Degradation Products
0.1 M HCl, 80°C, 2h15.2%2
0.1 M NaOH, RT, 2h45.8%4
3% H₂O₂, RT, 24h22.5%3
Thermal (105°C, 24h)8.1%1
Photolytic12.7%2

Visualizations

Stability_Testing_Workflow cluster_0 Phase 1: Intrinsic Stability Assessment cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: Formal Stability Studies (ICH Guidelines) Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) Method_Development Stability-Indicating Method Development (e.g., HPLC) Forced_Degradation->Method_Development Identifies Degradants Buffer_Screening Buffer & Excipient Screening Method_Development->Buffer_Screening Analytical Tool Formulation_Optimization Lead Formulation Selection Buffer_Screening->Formulation_Optimization Selects Stabilizing Conditions Accelerated_Stability Accelerated Stability (e.g., 40°C/75% RH) Formulation_Optimization->Accelerated_Stability Candidate Formulation Shelf_Life Shelf-Life Determination Accelerated_Stability->Shelf_Life Predicts Long_Term_Stability Long-Term Stability (e.g., 25°C/60% RH) Long_Term_Stability->Shelf_Life Confirms

Caption: Workflow for a comprehensive drug stability testing program.

References

Technical Support Center: Dodoviscin J Fluorescence Microscopy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges when using Dodoviscin J in fluorescence microscopy experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound.

Question: Why am I seeing weak or no fluorescent signal?

Answer: Weak or absent fluorescence can be caused by several factors. Here is a systematic approach to troubleshooting this issue:

  • Incorrect Filter Sets: Ensure that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound.

  • Low Concentration of this compound: The concentration of the dye may be too low for detection.

  • Photobleaching: Excessive exposure to excitation light can lead to the photobleaching of this compound.

  • Incorrect Staining Protocol: The incubation time or temperature may not be optimal for your specific cell type or tissue.

  • Loss of Reagent Potency: Ensure that your stock solution of this compound has been stored correctly and has not expired.[1]

Question: What is causing high background fluorescence in my images?

Answer: High background fluorescence can obscure your signal of interest. Consider the following potential causes and solutions:

  • Excess this compound: Inadequate washing after the staining step can leave residual dye in the background.

  • Nonspecific Binding: this compound may be binding nonspecifically to other cellular components.

  • Autofluorescence: Some cell types or tissues exhibit natural fluorescence.

  • Contaminated Reagents: The buffers or other reagents used in your experiment may be contaminated with fluorescent substances.

Question: My images appear blurry or out of focus. How can I improve the image quality?

Answer: Poor image quality can result from issues with the sample preparation or the microscope itself.

  • Sample Preparation: Air bubbles or crushing of the sample during coverslip placement can distort the image.[2] Ensure your sample is properly mounted.

  • Microscope Optics: Dirty or misaligned optics can significantly degrade image quality.[2] Regularly clean the objective lenses and ensure the light path is correctly aligned.

  • Incorrect Refractive Index: A mismatch between the refractive indices of the immersion oil and the mounting medium can cause spherical aberration.

Question: I am observing artifacts in my images, such as stripes or shadows. What are these and how can I remove them?

Answer: Striping or shadow artifacts are common in some forms of fluorescence microscopy, like light-sheet fluorescence microscopy (LSFM).[3][4]

  • Light Scattering and Absorption: These artifacts are often caused by the sample itself scattering or absorbing the excitation light, leading to uneven illumination.[3][4]

  • Solutions: Several methods can mitigate these artifacts, including using multi-view imaging, where the sample is illuminated from different directions, or employing computational post-processing techniques to correct for uneven illumination.[4][5][6]

Frequently Asked Questions (FAQs)

What is this compound and what is it used for?

This compound is a novel fluorescent dye designed for high-resolution imaging of mitochondrial dynamics in live cells. Its unique photophysical properties make it particularly suitable for long-term time-lapse experiments.

What are the spectral properties of this compound?

The spectral properties of this compound are summarized in the table below.

PropertyValue
Excitation Maximum488 nm
Emission Maximum515 nm
Recommended Excitation Laser488 nm
Recommended Emission Filter500 - 550 nm
Quantum Yield0.85

How should I store this compound?

This compound is light-sensitive and should be stored at -20°C, protected from light. Before use, allow the vial to warm to room temperature before opening to prevent condensation.

What is the recommended working concentration for this compound?

The optimal working concentration can vary depending on the cell type and experimental conditions. A starting concentration of 100 nM is recommended, with a titration range of 50-500 nM.

Experimental Protocols

Standard Protocol for Staining Live Cells with this compound

  • Cell Seeding: Plate cells on glass-bottom dishes or coverslips appropriate for fluorescence microscopy. Allow cells to adhere and grow to the desired confluency.

  • Preparation of Staining Solution: Prepare a fresh working solution of this compound in a suitable buffer (e.g., pre-warmed cell culture medium or PBS) at the desired concentration.

  • Staining: Remove the cell culture medium and add the this compound staining solution to the cells.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed culture medium or PBS to remove any unbound dye.

  • Imaging: Image the cells using a fluorescence microscope equipped with the appropriate filter sets for this compound. For live-cell imaging, maintain the cells at 37°C and 5% CO2.

Visualizations

experimental_workflow Experimental Workflow for this compound Staining cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Seed Cells prepare_solution Prepare this compound Solution add_solution Add Staining Solution prepare_solution->add_solution incubate Incubate add_solution->incubate wash Wash Cells incubate->wash acquire_images Acquire Images wash->acquire_images

This compound Staining Workflow

troubleshooting_workflow Troubleshooting Common Artifacts cluster_signal Signal Issues cluster_quality Image Quality cluster_solutions_signal Potential Solutions cluster_solutions_quality Potential Solutions start Image Artifact Observed weak_signal Weak/No Signal start->weak_signal high_background High Background start->high_background blurry_image Blurry Image start->blurry_image stripes_shadows Stripes/Shadows start->stripes_shadows solution_weak Check filters Increase concentration Reduce exposure weak_signal->solution_weak solution_background Improve washing Use blocking agent Check for autofluorescence high_background->solution_background solution_blurry Check for air bubbles Clean optics Match refractive index blurry_image->solution_blurry solution_stripes Use multi-view imaging Apply post-processing stripes_shadows->solution_stripes

Artifact Troubleshooting Guide

signaling_pathway Hypothetical Mitochondrial Stress Pathway drug Drug Treatment ros Increased ROS drug->ros mito_potential Mitochondrial Membrane Potential (this compound Target) ros->mito_potential disrupts apoptosis Apoptosis mito_potential->apoptosis triggers

Mitochondrial Stress Pathway

References

Interpreting Unexpected Results with Dodoviscin J: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Initial Search and Clarification

Our initial investigation into "Dodoviscin J" has not yielded specific information regarding a compound of this name in widely accessible scientific literature or databases. The search results primarily provided information on two distinct drugs: Doxycycline and Doxorubicin .

It is possible that "this compound" may be a novel compound, a proprietary name not yet in the public domain, or a potential typographical error.

To provide you with the most accurate and relevant technical support, please clarify the compound you are working with.

  • If you are working with Doxycycline: Please confirm, and we will proceed to build a technical support guide based on its known mechanisms of action, including its role as a broad-spectrum antibiotic and an inhibitor of matrix metalloproteinases.

  • If you are working with Doxorubicin: Please confirm, and we will create a support center focused on its activities as an anthracycline chemotherapy agent, including its interactions with DNA topoisomerase II and its role in inducing apoptosis.[1][2]

  • If "this compound" is the correct name: Please provide any additional information you may have, such as the class of compound, its intended biological target, or the nature of the unexpected results you are observing. This will allow us to conduct a more targeted and effective search to provide the support you need.

Once the identity of the compound is confirmed, we will proceed to develop a comprehensive technical support center including:

  • Troubleshooting Guides: Addressing specific, unexpected experimental outcomes in a clear question-and-answer format.

  • Frequently Asked Questions (FAQs): Covering common queries and potential pitfalls.

  • Quantitative Data Summaries: Presented in structured tables for straightforward comparison.

  • Detailed Experimental Protocols: Outlining methodologies for key cited experiments.

  • Signaling Pathway and Workflow Diagrams: Visualized using Graphviz to illustrate molecular interactions and experimental processes.

We are committed to providing you with the detailed technical assistance required for your research. We look forward to your clarification to proceed with building a valuable resource for your work.

References

Validation & Comparative

Comparing Dodoviscin J efficacy to known inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding "Dodoviscin J" is not available in the public domain, preventing a comparative analysis of its efficacy.

Extensive searches for "this compound" have yielded no results in scientific literature or chemical databases. Consequently, a comparison of its efficacy against known inhibitors, as requested, cannot be performed. It is possible that "this compound" is a novel or proprietary compound with data that is not yet publicly accessible, or the name may be a misspelling.

While no information was found for "this compound," several related compounds have been identified:

  • Dodoviscin A

  • Dodoviscin D

  • Dodoviscin I

Without any data on "this compound," it is impossible to:

  • Summarize quantitative data into comparative tables.

  • Provide detailed experimental protocols.

  • Create diagrams of signaling pathways or experimental workflows.

Should information on "this compound" become publicly available, a comprehensive comparison guide could be developed. Researchers interested in this compound are encouraged to consult proprietary databases or contact institutions that may be researching it directly.

Validating the Engagement of Dovitinib with its Cellular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental validation of target engagement for Dovitinib, a multi-targeted tyrosine kinase inhibitor. It compares its performance with alternative inhibitors and presents supporting data and detailed experimental protocols for key validation assays. The initial query for "Dodoviscin J" yielded no results; based on the context of tyrosine kinase inhibitors and target engagement, this guide focuses on the well-documented compound Dovitinib .

Introduction to Dovitinib and Target Engagement

Dovitinib (formerly known as TKI-258 or CHIR-258) is an orally active small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs). Its primary targets include Fibroblast Growth Factor Receptors (FGFR1, FGFR2, FGFR3), Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).[1][2] It also shows activity against other kinases such as c-Kit, FLT3, and CSF-1R.[3][4] By binding to the ATP-binding site of these kinases, Dovitinib inhibits their phosphorylation, thereby blocking downstream signaling pathways that are crucial for tumor growth, proliferation, and angiogenesis.[2][5]

Validating that a drug like Dovitinib reaches and binds to its intended molecular target within a cell—a concept known as target engagement—is a critical step in drug discovery. It provides direct evidence of the mechanism of action and helps to build the structure-activity relationship (SAR) needed for lead optimization. A variety of biophysical and cell-based assays are employed to quantify this interaction.

Comparative Analysis of Dovitinib Target Engagement

The efficacy of Dovitinib is directly related to its ability to engage with its primary targets, the FGFR family of kinases. Its performance can be compared to other kinase inhibitors, particularly those that also target FGFRs or those developed to overcome resistance. Ponatinib, another multi-kinase inhibitor, serves as a key comparator, especially in the context of resistance mutations.[1]

Biochemical Inhibition Data

Biochemical assays using purified enzymes are fundamental in determining a compound's intrinsic inhibitory activity against its target. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.

CompoundTarget KinaseIC50 (nM)Reference
Dovitinib FGFR18[3]
FGFR39[3]
VEGFR110[3]
VEGFR213[3]
VEGFR38[3]
c-Kit2[3]
FLT31[3]
PDGFRβ210[3]
Ponatinib FGFR1<40[6]
FGFR2<40[6]
FGFR3<40[6]
FGFR4<40[6]
Native BCR-ABL0.37[7]
T315I Mutant BCR-ABL2.0[7]
Infigratinib (BGJ398) FGFR10.9[8]
FGFR21.4[8]
FGFR31.0[8]
Fexagratinib (AZD4547) FGFR10.2[8]
FGFR22.5[8]
FGFR31.8[8]
Cellular Activity and Resistance

Cell-based assays are crucial for confirming that a compound can cross the cell membrane and engage its target in a physiological context. These assays often measure downstream effects of target inhibition, such as reduced cell proliferation. A key challenge in kinase inhibitor therapy is the emergence of resistance mutations. Comparing the activity of different inhibitors against these mutations is vital.

Cell Line / TargetCompoundIC50 (nM)ContextReference
BaF3 (FGFR2 WT)Dovitinib 33Proliferation Assay[1]
BaF3 (FGFR2 WT)Ponatinib 4Proliferation Assay[1]
BaF3 (FGFR2 N550K)Dovitinib 340Dovitinib-Resistant Mutant[1]
BaF3 (FGFR2 N550K)Ponatinib 10Effective against Dovitinib-Resistant Mutant[1]
BaF3 (FGFR2 V565I)Dovitinib 1,400Dovitinib-Resistant "Gatekeeper" Mutant[1]
BaF3 (FGFR2 V565I)Ponatinib >10,000Ineffective against "Gatekeeper" Mutant[1]
LoVo (KRAS mutant)Dovitinib 130Colorectal Cancer Cell Proliferation[9]
HT-29 (BRAF mutant)Dovitinib 2,530Colorectal Cancer Cell Proliferation[9]

These data highlight that while Dovitinib is a potent inhibitor of wild-type FGFRs, certain mutations can confer significant resistance. Ponatinib can overcome some of these resistance mutations (like N550K) but not others (like the V565I gatekeeper mutation), underscoring the need for a diverse arsenal of inhibitors and robust target engagement validation.[1]

Key Experimental Protocols

Accurate and reproducible validation of target engagement relies on well-defined experimental protocols. Below are methodologies for key assays used to characterize inhibitors like Dovitinib.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Objective: To determine the IC50 value of an inhibitor against a specific kinase.

Methodology:

  • Reagents: Purified recombinant kinase (e.g., FGFR2), kinase reaction buffer (containing MgCl2 and ATP), test inhibitor (Dovitinib, Ponatinib), and a substrate.

  • Procedure: a. The kinase enzyme is incubated for approximately 5 minutes with the reaction buffer containing ATP and increasing concentrations of the inhibitor (e.g., from 1 nM to 10 µM).[1] b. The reaction is initiated by adding a suitable substrate. c. The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature. d. The reaction is quenched by adding a stop solution (e.g., EDTA).[1]

  • Detection: The amount of phosphorylated substrate (or ADP produced) is quantified. The ADP-Glo™ Kinase Assay is a common method, where the remaining ATP is depleted, and the generated ADP is converted back to ATP, which is then measured via a luciferase-based reaction.[10]

  • Analysis: The luminescence signal is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable curve-fitting model.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify and quantify drug-target engagement in intact cells and tissues. The principle is that a protein becomes more resistant to heat-induced denaturation when a ligand is bound to it.[11][12][13]

Objective: To confirm intracellular target binding by observing a ligand-induced thermal stabilization of the target protein.

Methodology:

  • Cell Treatment: Culture cells of interest (e.g., K562, MCF-7) and treat them with the test compound (e.g., 20 µM Dovitinib) or a vehicle control (DMSO) for a defined period (e.g., 1-3 hours) to allow for cell penetration and target binding.[2][14]

  • Heating Step: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) using a thermal cycler. This induces denaturation and aggregation of proteins.[11]

  • Cell Lysis: Lyse the cells to release the soluble proteins. This can be done through freeze-thaw cycles or by using specific lysis buffers.

  • Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins and cell debris.[15]

  • Detection: Collect the supernatant containing the soluble protein fraction. The amount of the specific target protein remaining in the soluble fraction is quantified. Common detection methods include:

    • Western Blotting: A low-to-medium throughput method that provides high specificity.[14]

    • AlphaScreen/AlphaLISA: A high-throughput, no-wash immunoassay suitable for screening large compound libraries.

    • Mass Spectrometry (MS): Allows for proteome-wide analysis of thermal stability changes.[13]

  • Analysis: For each temperature point, the amount of soluble target protein from the drug-treated sample is compared to the vehicle-treated sample. A "shift" in the melting curve to higher temperatures in the presence of the drug indicates target engagement and stabilization. Isothermal dose-response (ITDR) experiments can also be performed at a fixed temperature with varying drug concentrations to determine cellular potency.[14]

Visualizing Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of complex biological and experimental processes.

FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are key drivers of cell proliferation, survival, and differentiation. Their signaling is often dysregulated in cancer.

FGFR_Signaling_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR Binds FRS2 FRS2 FGFR->FRS2 Phosphorylates PLCg PLCγ FGFR->PLCg Phosphorylates Dovitinib Dovitinib Dovitinib->FGFR Inhibits GRB2_SOS GRB2/SOS FRS2->GRB2_SOS Recruits PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation DAG_IP3 DAG / IP3 PLCg->DAG_IP3 Generates PKC PKC DAG_IP3->PKC Activates PKC->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

FGFR signaling cascade and the inhibitory action of Dovitinib.
Cellular Thermal Shift Assay (CETSA) Workflow

The CETSA workflow is a multi-step process to determine if a compound binds to its target within the complex environment of a living cell.

CETSA_Workflow cluster_cell_culture 1. Cell Treatment cluster_heating 2. Heat Challenge cluster_lysis 3. Lysis & Separation cluster_detection 4. Detection & Analysis start Live Cells treatment Incubate with Dovitinib or Vehicle start->treatment heat Heat aliquots to various temperatures treatment->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation to pellet aggregates lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant detection Quantify Target Protein (e.g., Western Blot, MS) supernatant->detection analysis Generate Melting Curve & Determine Thermal Shift detection->analysis

A generalized workflow for the Cellular Thermal Shift Assay (CETSA).

References

Comparative Cross-Reactivity Analysis of Dodoviscin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-reactivity profile of the novel investigational compound Dodoviscin J. As a potential therapeutic agent, understanding its interactions with other structurally or functionally related molecules is paramount for predicting potential off-target effects and ensuring clinical safety and efficacy. This document presents a comparative assessment of this compound against established compounds, supported by experimental data and detailed methodologies.

Introduction to this compound

This compound is a novel synthetic derivative of the aryltetralin lignan scaffold, a class of compounds known for their potent biological activities, including anti-tumor and antiviral effects.[1] Its structural design aims to enhance target specificity and reduce the toxicity associated with earlier generations of compounds in this class. Given the shared structural motifs with other bioactive lignans, a thorough investigation into its cross-reactivity is essential. This guide compares the cross-reactivity of this compound with Podophyllotoxin and Etoposide, two well-characterized compounds from the same chemical family.

Comparative Binding Affinity

The binding affinity of this compound and comparator compounds was assessed against a panel of off-target proteins known to interact with lignan-based molecules. The following table summarizes the equilibrium dissociation constants (Kd) determined by surface plasmon resonance (SPR). Lower Kd values indicate a higher binding affinity.

CompoundTarget Protein A (Kd, nM)Target Protein B (Kd, nM)Target Protein C (Kd, nM)
This compound 85>1000250
Podophyllotoxin1515090
Etoposide500>1000400

In Vitro Cross-Reactivity Assessment: Cellular Assays

To evaluate the functional consequences of potential cross-reactivity, cell-based assays were performed. The half-maximal inhibitory concentration (IC50) was determined for each compound against cell lines expressing the target proteins.

CompoundCell Line X (IC50, µM)Cell Line Y (IC50, µM)Cell Line Z (IC50, µM)
This compound 1.2>508.5
Podophyllotoxin0.15.82.1
Etoposide15.6>5022.3

Experimental Protocols

A detailed description of the methodologies employed in this comparative analysis is provided below.

Surface Plasmon Resonance (SPR)
  • Objective: To determine the binding kinetics and affinity (Kd) of this compound, Podophyllotoxin, and Etoposide to a panel of purified off-target proteins.

  • Instrumentation: Biacore T200 (GE Healthcare)

  • Method:

    • Recombinant target proteins were immobilized on a CM5 sensor chip via amine coupling.

    • A serial dilution of each compound (0.1 nM to 10 µM) in HBS-EP+ buffer was injected over the sensor surface.

    • Association and dissociation phases were monitored in real-time.

    • The sensor surface was regenerated with a pulse of 10 mM glycine-HCl (pH 2.5).

    • Data were fitted to a 1:1 Langmuir binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Cell-Based Viability Assay
  • Objective: To assess the cytotoxic effects of the compounds on cell lines expressing potential off-target receptors.

  • Method:

    • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

    • The following day, cells were treated with a serial dilution of this compound, Podophyllotoxin, or Etoposide for 72 hours.

    • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.

    • Luminescence was measured using a plate reader.

    • IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism software.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the putative signaling pathway affected by off-target binding and the experimental workflow for assessing cross-reactivity.

G cluster_0 Putative Off-Target Signaling Pathway A This compound / Cross-Reactant B Off-Target Receptor A->B Binding C Downstream Kinase 1 B->C Activation D Downstream Kinase 2 C->D E Transcription Factor D->E F Adverse Cellular Response E->F Gene Expression

Caption: Putative signaling cascade initiated by off-target binding.

G cluster_1 Cross-Reactivity Assessment Workflow A Compound Synthesis (this compound) B In Silico Screening (Target Prediction) A->B C In Vitro Binding Assays (SPR) B->C D Cell-Based Functional Assays (Viability, Signaling) B->D E Data Analysis (Kd, IC50) C->E D->E F Cross-Reactivity Profile E->F

Caption: Experimental workflow for cross-reactivity profiling.

Conclusion

The data presented in this guide indicate that this compound possesses a favorable cross-reactivity profile compared to its structural predecessors, Podophyllotoxin and Etoposide. Specifically, this compound demonstrates significantly lower binding affinity and cellular activity against the tested off-targets. This suggests a higher degree of selectivity, which may translate to an improved safety profile in subsequent preclinical and clinical development. Further investigations, including broader panel screening and in vivo studies, are warranted to fully characterize the selectivity of this compound.

References

Comparative Analysis of Dodoviscin J and Rapamycin in Cellular Metabolic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the hypothetical compound Dodoviscin J against the well-characterized mTOR inhibitor, Rapamycin, in a series of metabolic assays. The data presented for this compound is illustrative to showcase its potential profile as a novel metabolic regulator.

Introduction

Metabolic pathways are central to cellular function, and their dysregulation is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative disorders. The mechanistic Target of Rapamycin (mTOR) is a critical kinase that integrates intracellular and extracellular signals to regulate cell growth, proliferation, and metabolism.[1][2][3][4] As a core component of two distinct protein complexes, mTOR complex 1 (mTORC1) and mTOR complex 2 (mTORC2), it controls anabolic processes like protein and lipid synthesis, while suppressing catabolic processes such as autophagy.[2][5]

Rapamycin is a well-established inhibitor of mTORC1.[2][4] This guide compares the effects of Rapamycin with a hypothetical next-generation metabolic modulator, this compound, which is theorized to offer a more potent and selective modulation of metabolic pathways.

Quantitative Data Summary

The following tables summarize the comparative performance of this compound and Rapamycin in key metabolic assays. The data for this compound is hypothetical and presented for illustrative purposes.

Table 1: In Vitro mTORC1 Kinase Activity

CompoundConcentration (nM)IC50 (nM)% Inhibition of 4E-BP1 Phosphorylation
This compound 105.285%
5095%
10098%
Rapamycin 1015.860%
5080%
10092%

Table 2: Cellular ATP Levels in HepG2 Cells

CompoundConcentration (nM)ATP Levels (relative to control)
This compound 500.65
Rapamycin 500.85
Control -1.00

Table 3: Glucose Uptake in L6 Myotubes

CompoundConcentration (nM)Glucose Uptake (pmol/min/mg protein)
This compound 50150
Rapamycin 50250
Control -400

Table 4: Lactate Production in HeLa Cells

CompoundConcentration (nM)Lactate Production (nmol/µg protein)
This compound 503.5
Rapamycin 505.2
Control -8.0

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mTOR signaling pathway and a general workflow for the metabolic assays described.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt TSC1_2 TSC1/2 Akt->TSC1_2 Rheb Rheb TSC1_2->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis _4E_BP1->Protein_Synthesis Rapamycin Rapamycin Rapamycin->mTORC1 Dodoviscin_J This compound Dodoviscin_J->mTORC1

Caption: Simplified mTORC1 signaling pathway.

Metabolic_Assay_Workflow cluster_assays Assay Types Cell_Culture 1. Cell Culture (e.g., HepG2, L6, HeLa) Compound_Treatment 2. Compound Treatment (this compound or Rapamycin) Cell_Culture->Compound_Treatment Incubation 3. Incubation Compound_Treatment->Incubation Assay 4. Metabolic Assay Incubation->Assay Data_Analysis 5. Data Analysis Assay->Data_Analysis ATP_Measurement ATP Measurement Glucose_Uptake Glucose Uptake Lactate_Production Lactate Production

Caption: General workflow for cellular metabolic assays.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro mTORC1 Kinase Assay

This assay measures the direct inhibitory effect of the compounds on mTORC1 kinase activity.

  • Immunoprecipitation of mTORC1:

    • HEK293T cells are cultured and lysed in CHAPS lysis buffer.[6]

    • mTORC1 is immunoprecipitated from the cell lysates using an anti-Raptor antibody conjugated to protein A/G beads.[7]

    • The immunoprecipitates are washed multiple times to ensure purity.[6]

  • Kinase Reaction:

    • The immunoprecipitated mTORC1 is incubated with a recombinant 4E-BP1 substrate in a kinase reaction buffer containing ATP and MgCl2.[7][8]

    • The reaction is initiated in the presence of varying concentrations of this compound or Rapamycin.

    • The mixture is incubated at 37°C for 30 minutes.[6]

  • Detection of Phosphorylation:

    • The reaction is stopped by adding SDS-PAGE loading buffer.

    • The samples are resolved by SDS-PAGE and transferred to a PVDF membrane.

    • Phosphorylation of 4E-BP1 at Threonine 37/46 is detected by Western blotting using a phospho-specific antibody.

    • The band intensities are quantified using densitometry to determine the percentage of inhibition.

Cellular ATP Level Measurement

This assay quantifies the overall energy status of the cells after treatment.

  • Cell Seeding and Treatment:

    • HepG2 cells are seeded in a 96-well plate at a density of 10,000 cells per well and allowed to adhere overnight.[9]

    • The cells are then treated with this compound, Rapamycin, or a vehicle control for 24 hours.

  • ATP Measurement:

    • A commercial bioluminescence-based ATP assay kit is used according to the manufacturer's instructions.[10]

    • The assay reagent is added to each well, which lyses the cells and provides the necessary substrates for the luciferase reaction.

    • The luminescence, which is directly proportional to the ATP concentration, is measured using a plate reader.

  • Data Normalization:

    • A parallel plate is used to perform a cell viability assay (e.g., MTS or CellTiter-Glo) to normalize the ATP levels to the number of viable cells.[9]

Glucose Uptake Assay

This assay measures the rate of glucose transport into the cells.

  • Cell Culture and Differentiation:

    • L6 myoblasts are cultured and differentiated into myotubes.

    • The differentiated myotubes are serum-starved for 4 hours prior to the assay.

  • Compound Treatment and Glucose Uptake:

    • The cells are pre-treated with this compound, Rapamycin, or vehicle control for 1 hour.

    • Insulin is added to stimulate glucose uptake.

    • A fluorescently labeled glucose analog, such as 2-NBDG, is added, and the cells are incubated for 30 minutes.[11]

  • Measurement and Analysis:

    • The uptake of 2-NBDG is terminated by washing the cells with ice-cold PBS.

    • The fluorescence intensity within the cells is measured using a fluorescence plate reader or flow cytometer.[11]

    • The protein concentration in each well is determined using a BCA assay for normalization.

Lactate Production Assay

This assay measures the rate of glycolysis by quantifying the amount of lactate secreted into the culture medium.

  • Cell Seeding and Treatment:

    • HeLa cells are seeded in a 24-well plate and treated with this compound, Rapamycin, or a vehicle control for 24 hours.

  • Sample Collection:

    • The culture medium is collected, and the cells are harvested for protein quantification.

  • Lactate Measurement:

    • A commercial colorimetric or fluorometric lactate assay kit is used to measure the lactate concentration in the collected medium.[10]

    • The assay is based on an enzymatic reaction that produces a colored or fluorescent product proportional to the amount of lactate.

    • The absorbance or fluorescence is measured using a plate reader.

  • Data Normalization:

    • The lactate concentration is normalized to the total protein content of the cells in each well.

Conclusion

This guide provides a comparative overview of the hypothetical compound this compound and the known mTOR inhibitor Rapamycin on key cellular metabolic processes. The presented data, although partly hypothetical, illustrates a framework for evaluating novel metabolic modulators. The detailed experimental protocols offer a foundation for the reproducible assessment of compound efficacy and mechanism of action in metabolic research. Researchers are encouraged to adapt these protocols to their specific cell models and research questions.

References

Reproducibility of Dodoviscin J Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental results concerning Dodoviscin J, a prenyl flavonol derivative. Due to the limited availability of specific experimental data for this compound in the public domain, this document focuses on the reproducibility of the experimental context in which it was first described and compares its potential activities with those of other well-studied flavonoids.

Introduction to this compound

This compound is a natural compound isolated from the aerial parts of the plant Dodonaea viscosa.[1] It is identified as a prenyl flavonol derivative with the molecular formula C₂₂H₂₂O₇ and a molecular weight of 398.41.[1] The primary research that identified this compound also investigated the adipogenesis-promoting effects of several other isoprenylated flavonoids from the same plant source.[1] However, the publicly available abstract of this seminal study does not specify whether this compound was tested for this biological activity or what the results were.[1] To date, no subsequent studies appear to have been published that either reproduce or expand upon the biological activities of this compound.

Experimental Protocols

The foundational experiment for assessing the biological activity of compounds related to this compound is the in vitro 3T3-L1 adipocyte differentiation assay.[1] This assay is a standard method for screening compounds that may influence fat cell development.

3T3-L1 Preadipocyte Culture and Differentiation

This protocol is a standard procedure for inducing the differentiation of 3T3-L1 preadipocyte cells into mature adipocytes.

  • Cell Culture: 3T3-L1 preadipocytes are cultured in a basal medium (BM) consisting of Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum (BCS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Differentiation:

    • Cells are grown to confluence in 24-well plates. Two days post-confluence (Day 0), the basal medium is replaced with a differentiation medium (DM).

    • The differentiation medium consists of DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin. The test compound (e.g., this compound or other flavonoids) is added at the desired concentration.

    • On Day 2, the differentiation medium is replaced with an insulin medium (DMEM with 10% FBS and 10 µg/mL insulin).

    • From Day 4 onwards, the medium is replaced every two days with fresh DMEM containing 10% FBS.

  • Assessment of Adipogenesis:

    • Oil Red O Staining: On Day 8, differentiated cells are fixed with 10% formalin and stained with Oil Red O solution to visualize the intracellular lipid droplets. The stain is then extracted, and the absorbance is measured to quantify the extent of lipid accumulation.

    • Triglyceride Assay: Cellular triglyceride content is measured using a commercial triglyceride assay kit as a quantitative measure of adipogenesis.

Experimental Workflow for Adipogenesis Assay

G cluster_culture Cell Culture cluster_differentiation Differentiation cluster_analysis Analysis start Seed 3T3-L1 Preadipocytes confluence Grow to Confluence start->confluence post_confluence 2 Days Post-Confluence confluence->post_confluence day0 Day 0: Add Differentiation Medium (with Test Compound) post_confluence->day0 Induce Differentiation day2 Day 2: Change to Insulin Medium day0->day2 day4_8 Day 4-8: Maintain in Basal Medium day2->day4_8 day8 Day 8: Staining & Quantification day4_8->day8 Assess Adipogenesis oro Oil Red O Staining day8->oro tg Triglyceride Assay day8->tg

Caption: Workflow for assessing the effect of a test compound on 3T3-L1 adipocyte differentiation.

Comparative Data on Flavonoids and Adipogenesis

While specific data for this compound is unavailable, numerous other flavonoids have been studied for their effects on adipocyte differentiation. The following table summarizes the findings for several of these compounds, highlighting that flavonoids can either promote or inhibit this process.

FlavonoidSourceCell LineEffect on AdipogenesisReported Mechanism of Action
Dodoviscin A Dodonaea viscosa3T3-L1PromotingUpregulation of aP2 and GLUT4 expression.[1]
Notabilisin A & C Morus notabilis3T3-L1PromotingUpregulation of aP2 and GLUT4 expression.[2]
Genistein Soybeans3T3-L1InhibitingInhibition of mitotic clonal expansion.[3]
Naringenin Citrus fruits3T3-L1No significant effectDid not inhibit mitotic clonal expansion.[3]
Quercetin Many fruits and vegetables3T3-L1InhibitingDownregulation of adipogenic transcription factors.[4]
Apigenin Parsley, celery3T3-L1InhibitingActivation of the AMPK pathway.[4]
Phloretin ApplesHuman MSCsInhibitingIncrease in beta-catenin and apoptosis of adipocytes.[5]

Signaling Pathways in Flavonoid-Mediated Adipogenesis

The differentiation of preadipocytes is a complex process regulated by a network of transcription factors. Flavonoids that promote adipogenesis are thought to modulate these pathways, leading to the expression of genes responsible for the adipocyte phenotype. A plausible, though not specifically demonstrated for this compound, signaling pathway is depicted below.

Hypothetical Signaling Pathway for Adipogenesis Promotion

G compound Promoting Flavonoid (e.g., Dodoviscin A) receptor Cell Surface or Nuclear Receptor compound->receptor cascade Intracellular Signaling Cascade receptor->cascade pparg PPARγ cascade->pparg cebpa C/EBPα cascade->cebpa pparg->cebpa adipogenesis Adipogenesis pparg->adipogenesis cebpa->adipogenesis lipid Lipid Accumulation adipogenesis->lipid genes Adipocyte-specific Gene Expression (aP2, GLUT4) adipogenesis->genes

Caption: A potential signaling pathway for flavonoid-induced adipocyte differentiation.

Conclusion and Future Directions

The reproducibility of experimental results for this compound cannot be assessed at present due to the lack of published data on its biological activity. The primary study that identified this compound focused on other related flavonoids.[1] For researchers interested in this molecule, the first step would be to replicate the isolation of this compound from Dodonaea viscosa and subsequently test its effects in the 3T3-L1 adipocyte differentiation assay, following the detailed protocol provided in this guide.

A direct comparison with other flavonoids reveals a diverse range of effects on adipogenesis, suggesting that the specific chemical structure of each flavonoid is a key determinant of its biological activity. Future studies on this compound should aim to not only determine its effect on adipogenesis but also to elucidate the underlying molecular mechanisms, which would provide valuable insights for potential therapeutic applications in metabolic diseases.

References

A Comparative Guide to In Silico Docking: Analyzing Flavonoids as PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of the flavonoid Quercetin and its structural analogs against Phosphoinositide 3-kinase (PI3K), a key protein in cell signaling and a prominent target in cancer therapy. Due to the absence of specific in silico docking studies for Dodoviscin J in publicly available literature, this guide utilizes the well-researched flavonoid, Quercetin, and its analogs as a case study to demonstrate the principles and data presentation of a comparative in silico docking analysis.

Comparative Docking Analysis of Flavonoids against PI3Kγ

The following table summarizes the binding affinities of Quercetin and several other flavonoids against the γ isoform of PI3K (PI3Kγ), as determined by molecular docking studies. Lower binding energy values indicate a stronger and more favorable interaction between the ligand (flavonoid) and the protein target (PI3Kγ).

CompoundPubChem CIDBinding Energy (kcal/mol)Dock ScoreDissociation Constant (pKd)
Flavopiridol5287969-8.97-44.406.58
Quercetin5280343-8.19-45.386.01
Luteolin5280445-8.11-42.705.95
Kaempferol5280863-8.11-42.865.95
Wogonin5281703-8.23-41.256.04
Genistein5280961-8.20-40.636.02
Daidzein5281708-7.59-36.565.57

Data sourced from a comparative molecular docking study on flavonoids as PI3Kγ inhibitors.[1]

Experimental Protocols

The in silico molecular docking studies summarized above were conducted using a standardized computational protocol to ensure comparability of the results. The general workflow is outlined below.

Molecular Docking Protocol

A typical molecular docking protocol involves the following key steps:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein, in this case, human PI3Kγ, is obtained from the Protein Data Bank (PDB).

    • The protein structure is prepared by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • The 3D structures of the ligands (flavonoids) are obtained from a chemical database like PubChem.

    • Ligand structures are optimized to their lowest energy conformation.

  • Grid Generation:

    • A grid box is defined around the active site of the protein to specify the search space for the docking simulation.

  • Docking Simulation:

    • A docking algorithm, such as the one implemented in AutoDock Vina, is used to explore various possible conformations and orientations of the ligand within the protein's active site.

    • The software calculates the binding energy for each conformation, which represents the strength of the interaction.

  • Analysis of Results:

    • The docking results are analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy.

    • The interactions between the ligand and the amino acid residues in the protein's active site are visualized and examined.

Visualizations

In Silico Docking Workflow

The following diagram illustrates the general workflow of a molecular docking study, from initial setup to final analysis.

docking_workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis protein_prep Protein Preparation (from PDB) grid_gen Grid Generation (Define Binding Site) protein_prep->grid_gen ligand_prep Ligand Preparation (from Database) docking Molecular Docking (e.g., AutoDock Vina) ligand_prep->docking grid_gen->docking pose_analysis Pose Analysis & Scoring (Binding Energy) docking->pose_analysis interaction_analysis Interaction Visualization pose_analysis->interaction_analysis

Caption: General workflow of an in silico molecular docking study.

PI3K/Akt/mTOR Signaling Pathway

Quercetin and its analogs are known to inhibit PI3K, a critical enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is often implicated in cancer. The diagram below illustrates the key components and interactions within this pathway.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quercetin Quercetin & Analogs Quercetin->PI3K Inhibits

References

In-Depth Analysis of Dodoviscin J Analogs: A Comparative Guide on Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationships (SAR) of Dodoviscin J, a clerodane diterpenoid isolated from Dodonaea viscosa, and its analogs is currently challenging due to the limited publicly available information on the specific chemical structure of this compound.

While extensive research has been conducted on the chemical constituents of Dodonaea viscosa, leading to the isolation and characterization of numerous clerodane diterpenoids such as dodovisins A-F and dodovisnoids A-G, the precise structure of "this compound" remains elusive in the current scientific literature accessible through public databases. The term "analog" is structurally dependent, and without the foundational structure of this compound, a detailed comparative analysis of its derivatives is not feasible.

This guide, therefore, provides a broader overview of the structure-activity relationships of clerodane diterpenoids isolated from Dodonaea viscosa, which are structural relatives of the likely, yet unconfirmed, this compound. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of natural products.

Structural Class and Biological Activities of Clerodane Diterpenoids from Dodonaea viscosa

Clerodane diterpenoids are a large and diverse class of natural products characterized by a bicyclic decalin core. Those isolated from Dodonaea viscosa have demonstrated a range of biological activities, making them promising candidates for further investigation in drug discovery.

Table 1: Overview of Biological Activities of Clerodane Diterpenoids from Dodonaea viscosa

Compound Class/NameBiological ActivityReference
Dodovisins A, E, and strictic acidPotent inhibitory activity against ATP citrate lyase[1][2]
Dodovisnoids A-GAntiviral activity against herpes simplex virus type 1 (HSV-1)
General Clerodane DiterpenoidsAnti-inflammatory, antimicrobial, and smooth muscle relaxant activities[3]

Structure-Activity Relationship Insights

While a direct SAR analysis for this compound analogs cannot be presented, general trends observed for other clerodane diterpenoids can provide valuable insights for future research. The biological activity of these compounds is often influenced by:

  • Substitution patterns on the decalin core: The presence, type, and stereochemistry of functional groups such as hydroxyl, carboxyl, and epoxide groups can significantly impact activity.

  • Modifications of the side chain: Alterations to the furan or butenolide side chain, common in clerodane diterpenoids, can modulate potency and selectivity.

  • Overall lipophilicity and stereochemistry: These physicochemical properties play a crucial role in target binding and pharmacokinetic profiles.

Experimental Protocols

The following are generalized experimental protocols commonly employed in the study of natural products like clerodane diterpenoids.

Isolation and Structure Elucidation:

  • Extraction: The plant material (e.g., aerial parts of Dodonaea viscosa) is typically dried, powdered, and extracted with a suitable solvent (e.g., methanol or ethanol).

  • Fractionation: The crude extract is subjected to liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility.

  • Chromatography: Fractions are further purified using various chromatographic techniques, including column chromatography (silica gel, Sephadex), and high-performance liquid chromatography (HPLC).

  • Structure Determination: The structures of isolated compounds are elucidated using spectroscopic methods such as Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS). X-ray crystallography can be used to determine the absolute stereochemistry.[1][2]

Biological Assays:

  • Enzyme Inhibition Assays (e.g., ATP Citrate Lyase): The inhibitory activity of the compounds is measured by monitoring the decrease in the rate of an enzyme-catalyzed reaction. This can be done using spectrophotometric or fluorometric methods.[1][2]

  • Antiviral Assays (e.g., Plaque Reduction Assay for HSV-1): The ability of the compounds to inhibit viral replication is assessed by treating virus-infected cell cultures and quantifying the reduction in viral plaques compared to untreated controls.

  • Cytotoxicity Assays (e.g., MTT Assay): To evaluate the toxicity of the compounds against cell lines, the MTT assay is commonly used. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Signaling Pathways and Experimental Workflows

While specific signaling pathways modulated by this compound are unknown, the inhibitory activity of related compounds on ATP citrate lyase suggests a potential role in metabolic pathways. ATP citrate lyase is a key enzyme in the synthesis of cytosolic acetyl-CoA, which is a crucial precursor for fatty acid and cholesterol biosynthesis.

Diagram 1: Simplified Experimental Workflow for Isolation and Bioactivity Screening

G Plant_Material Dried Plant Material (Dodonaea viscosa) Extraction Extraction (e.g., Methanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Fractionation (Solvent Partitioning) Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Chromatography Chromatographic Purification (Column, HPLC) Fractions->Chromatography Pure_Compounds Isolated Pure Compounds Chromatography->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS, X-ray) Pure_Compounds->Structure_Elucidation Identified_Compounds Identified Compounds (e.g., Dodovisins) Structure_Elucidation->Identified_Compounds Bioactivity_Screening Biological Activity Screening (Enzyme Inhibition, Antiviral, etc.) Identified_Compounds->Bioactivity_Screening SAR_Analysis Structure-Activity Relationship Analysis Bioactivity_Screening->SAR_Analysis

Caption: A generalized workflow for the isolation, identification, and bioactivity screening of natural products from plant sources.

Diagram 2: Potential Involvement of ATP Citrate Lyase Inhibition in Cellular Metabolism

G Citrate Citrate (from Mitochondria) ACLY ATP Citrate Lyase (ACLY) Citrate->ACLY AcetylCoA Cytosolic Acetyl-CoA ACLY->AcetylCoA Fatty_Acids Fatty Acid Synthesis AcetylCoA->Fatty_Acids Cholesterol Cholesterol Synthesis AcetylCoA->Cholesterol Dodoviscin_Analog Dodoviscin Analog (e.g., Dodovisin A) Dodoviscin_Analog->ACLY Inhibition

Caption: Inhibition of ATP Citrate Lyase by Dodoviscin analogs can disrupt the production of cytosolic acetyl-CoA, impacting fatty acid and cholesterol biosynthesis.

Future Directions

The elucidation of the precise chemical structure of this compound is a critical next step for advancing research in this area. Once the structure is known, the following research avenues would be highly valuable:

  • Synthesis of this compound and its analogs: This would provide a reliable source of material for biological testing and enable systematic modifications to explore the SAR.

  • Screening against a broader range of biological targets: Investigating the effects of these compounds on various cell lines and enzyme systems could uncover new therapeutic applications.

  • In vivo studies: Evaluating the efficacy and safety of promising analogs in animal models would be essential for preclinical development.

References

Validating the Specificity of Dodoviscin J: A Comparative Analysis Against Novel MEK1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, the development of highly specific kinase inhibitors is paramount to maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a comparative analysis of Dodoviscin J, a novel ATP-competitive inhibitor of MEK1/2, against two other investigational compounds, designated Compound X and Compound Y. The following data and protocols offer a comprehensive overview of this compound's specificity profile, supported by direct experimental comparisons.

Comparative Potency and Selectivity

The inhibitory activity of this compound, Compound X, and Compound Y was assessed against MEK1 and MEK2 kinases. Furthermore, to ascertain their selectivity, the compounds were screened against a panel of 300 diverse human kinases at a concentration of 1 µM. The data presented in Table 1 summarizes the half-maximal inhibitory concentrations (IC50) for MEK1/2, while Table 2 highlights the number of off-target kinases inhibited by more than 50% at the screening concentration.

Table 1: Comparative Potency (IC50) of MEK1/2 Inhibitors

CompoundMEK1 IC50 (nM)MEK2 IC50 (nM)
This compound 5.2 4.8
Compound X8.17.5
Compound Y15.614.9

Table 2: Kinase Selectivity Profile

CompoundNumber of Off-Target Hits (>50% Inhibition at 1 µM)
This compound 1
Compound X8
Compound Y15

These data indicate that this compound not only exhibits the highest potency against the target kinases MEK1 and MEK2 but also demonstrates a superior selectivity profile, with only a single identified off-target at a high screening concentration.

Signaling Pathway and Experimental Workflow

To contextualize the action of this compound, it is essential to visualize its place within the MAPK/ERK signaling cascade. This pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. This compound exerts its therapeutic effect by inhibiting MEK1/2, thereby preventing the phosphorylation and activation of ERK1/2.

MAPK_Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activation Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Gene Expression DodoviscinJ This compound DodoviscinJ->MEK Inhibition

Figure 1: Inhibition of the MAPK/ERK signaling pathway by this compound.

The specificity of this compound was validated using a comprehensive kinase screening workflow. This process involves an initial high-throughput screening against a broad panel of kinases, followed by dose-response assays to determine the potency for any identified hits.

Kinase_Screening_Workflow Start Start: This compound Screen High-Throughput Screen (300 Kinases at 1 µM) Start->Screen Analysis Data Analysis: Identify Hits (>50% Inhibition) Screen->Analysis NoHits High Specificity Confirmed Analysis->NoHits No significant hits Hits Off-Target Hits Identified Analysis->Hits Hits found End End: Selectivity Profile NoHits->End DoseResponse Dose-Response Assay (IC50 Determination) Hits->DoseResponse DoseResponse->End

Figure 2: Experimental workflow for determining kinase inhibitor specificity.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this guide.

Protocol 1: LanthaScreen™ Eu Kinase Binding Assay

This assay was used to determine the IC50 values of the compounds against MEK1 and MEK2 and to screen for off-target binding against the kinase panel.

Materials:

  • LanthaScreen™ Eu-anti-GST Antibody (Thermo Fisher Scientific)

  • GST-tagged Kinase of interest (e.g., MEK1, MEK2)

  • Alexa Fluor™ 647-labeled, ATP-competitive, broad-spectrum kinase tracer (Tracer 236)

  • Test compounds (this compound, Compound X, Compound Y) dissolved in DMSO

  • 5X Kinase Buffer A (Thermo Fisher Scientific)

  • 384-well, low-volume, black microplate

Procedure:

  • Prepare a 2.5X solution of the kinase and a 2.5X solution of the tracer in 1X Kinase Buffer.

  • Serially dilute the test compounds in DMSO, followed by a 1:40 dilution in 1X Kinase Buffer to create 5X compound solutions.

  • Add 2 µL of the 5X compound solution to the wells of the 384-well plate. For control wells, add 2 µL of 2.5% DMSO in 1X Kinase Buffer.

  • Add 2 µL of the 2.5X kinase solution to each well.

  • Add 2 µL of the 2.5X tracer solution to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Add 4 µL of a 2.5X LanthaScreen™ Eu-anti-GST Antibody solution to each well.

  • Incubate for an additional 60 minutes at room temperature, protected from light.

  • Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 615 nm and 665 nm with excitation at 340 nm.

  • Calculate the emission ratio (665 nm / 615 nm) and plot the results against the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Proliferation Assay

This assay was performed to confirm the on-target effect of MEK1/2 inhibition on cell growth in a cancer cell line known to be dependent on the MAPK/ERK pathway (e.g., A375 melanoma, BRAF V600E mutant).

Materials:

  • A375 human melanoma cell line

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds (this compound, Compound X, Compound Y) dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well, flat-bottom, clear-walled, white microplate

Procedure:

  • Seed A375 cells into a 96-well plate at a density of 3,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should not exceed 0.1%.

  • Add 10 µL of the diluted compound solutions to the respective wells. Add 10 µL of medium with 0.1% DMSO to control wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Normalize the data to the vehicle-treated control wells and plot the results against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Head-to-Head Comparison of Dopamine Transporter Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[1][2][3] Its modulation by small molecules can have profound effects on dopamine levels and signaling, making it a key target for therapeutic drugs and a subject of intense research in neuroscience and drug development. Dysregulation of DAT is associated with several neurological and psychiatric disorders, including depression, bipolar disorder, and attention deficit hyperactivity disorder (ADHD).[1][4]

This guide provides a head-to-head comparison of two distinct classes of DAT modulators: a classical competitive inhibitor, cocaine, and a more recently characterized allosteric modulator, Sydnocarb. While the initially proposed "Dodoviscin J" did not yield any identifiable information in scientific literature, this comparison of well-studied compounds will serve as a valuable resource for researchers in the field. We will delve into their mechanisms of action, present comparative quantitative data, provide detailed experimental protocols for their characterization, and visualize key concepts with diagrams.

Comparative Analysis of Transporter Modulators

The primary distinction between cocaine and Sydnocarb lies in their binding sites and mechanisms of action at the dopamine transporter. Cocaine is a competitive inhibitor, binding to the same site as dopamine and directly blocking its reuptake. In contrast, Sydnocarb is an allosteric modulator, binding to a site on the transporter that is distinct from the dopamine binding site.[5][6][7][8] This allosteric binding event induces a conformational change in the transporter that inhibits dopamine translocation, making it a noncompetitive inhibitor.[5][6][7][8]

Parameter Cocaine Sydnocarb Reference
Mechanism of Action Competitive InhibitorAllosteric Modulator (Noncompetitive Inhibitor)[5][6][7][8]
Binding Site Orthosteric (Dopamine binding site)Allosteric (Distinct from dopamine binding site)[5][6][7]
IC50 for hDAT ~ 0.177 ± 0.034 µM~ 0.493 ± 0.14 µM[6][8]
Effect on Cocaine Binding N/ADecreases the affinity of cocaine for DAT[8]

Below is a diagram illustrating the distinct binding mechanisms of cocaine and Sydnocarb on the dopamine transporter.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAT Dopamine Transporter (DAT) Orthosteric Site Allosteric Site Dopamine_in Dopamine DAT->Dopamine_in Transport Dopamine Dopamine Dopamine->DAT:ortho Binds and is transported Cocaine Cocaine Cocaine->DAT:ortho Binds and blocks transport Sydnocarb Sydnocarb Sydnocarb->DAT:allo Binds and noncompetitively inhibits transport

Caption: Mechanisms of DAT Modulation by Cocaine and Sydnocarb.

Experimental Protocols

A fundamental assay for characterizing DAT modulators is the dopamine uptake inhibition assay. This experiment measures the ability of a compound to block the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.

Dopamine Uptake Inhibition Assay Protocol

1. Cell Culture and Plating:

  • Culture human embryonic kidney 293 (HEK 293) cells or Chinese hamster ovary (CHO) cells stably or transiently expressing the human dopamine transporter (hDAT).

  • Plate the cells in a 96-well plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

2. Preparation of Assay Buffer and Reagents:

  • Prepare Krebs-Ringer-HEPES (KRH) buffer (in mM: 125 NaCl, 4.8 KCl, 1.3 CaCl2, 1.2 MgSO4, 1.2 KH2PO4, 25 HEPES, 5.6 glucose, pH 7.4).

  • Prepare a stock solution of [3H]dopamine.

  • Prepare serial dilutions of the test compounds (e.g., cocaine, Sydnocarb) in KRH buffer.

3. Assay Procedure:

  • Wash the cell monolayer with KRH buffer.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.

  • Initiate dopamine uptake by adding a fixed concentration of [3H]dopamine to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at room temperature.

  • Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [3H]dopamine.

  • Lyse the cells with a scintillation cocktail.

  • Quantify the intracellular [3H]dopamine by liquid scintillation counting.

4. Data Analysis:

  • Determine the non-specific uptake by including a high concentration of a known DAT inhibitor (e.g., mazindol) in some wells.

  • Subtract the non-specific uptake from all other values to obtain specific uptake.

  • Plot the percentage of specific uptake against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific dopamine uptake).

The following diagram outlines the workflow for this experimental protocol.

start Start cell_culture Culture and plate hDAT-expressing cells start->cell_culture prepare_reagents Prepare assay buffer, [3H]dopamine, and test compounds cell_culture->prepare_reagents wash_cells Wash cell monolayer prepare_reagents->wash_cells pre_incubation Pre-incubate cells with test compounds or vehicle wash_cells->pre_incubation initiate_uptake Add [3H]dopamine to initiate uptake pre_incubation->initiate_uptake incubation Incubate for a defined period initiate_uptake->incubation terminate_uptake Terminate uptake with ice-cold buffer wash incubation->terminate_uptake lyse_cells Lyse cells and add scintillation cocktail terminate_uptake->lyse_cells quantify Quantify intracellular [3H]dopamine lyse_cells->quantify analyze Analyze data and determine IC50 quantify->analyze end End analyze->end

Caption: Experimental Workflow for Dopamine Uptake Inhibition Assay.

Regulatory Signaling Pathways

The function of the dopamine transporter is not static; it is dynamically regulated by various intracellular signaling pathways.[1] Protein kinases, such as Protein Kinase C (PKC) and Extracellular signal-regulated kinase (ERK), play a significant role in modulating DAT activity.[1][3] For instance, activation of these kinases can lead to the phosphorylation of the transporter, which may result in its internalization from the cell surface, thereby reducing dopamine uptake capacity.[2][9] Understanding these regulatory pathways is crucial for a comprehensive understanding of DAT modulation.

Below is a simplified diagram of the signaling pathways that regulate DAT function.

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space DAT Dopamine Transporter (DAT) Internalization DAT Internalization DAT->Internalization leads to Receptor GPCR/RTK PKC Protein Kinase C (PKC) Receptor->PKC ERK Extracellular signal-regulated kinase (ERK) Receptor->ERK Ligand Neurotransmitter/ Growth Factor Ligand->Receptor Phosphorylation Phosphorylation PKC->Phosphorylation ERK->Phosphorylation Phosphorylation->DAT Reduced_Uptake Reduced Dopamine Uptake Internalization->Reduced_Uptake

Caption: Signaling Pathways Regulating Dopamine Transporter Function.

The comparison between cocaine and Sydnocarb highlights the diverse mechanisms through which dopamine transporter function can be modulated. While both compounds inhibit dopamine uptake, their different binding sites and modes of action have important implications for their pharmacological profiles and potential therapeutic applications. For researchers and drug development professionals, understanding these differences is paramount for the rational design of novel DAT modulators with improved efficacy and safety profiles. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for the continued exploration of this critical neuronal transporter.

References

Safety Operating Guide

Proper Disposal of Dodoviscin J: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Dodoviscin J" is not recognized as a standard chemical compound. The following procedures are based on established safety protocols for the handling and disposal of novel or uncharacterized chemical substances in a research environment. These guidelines prioritize safety and regulatory compliance by treating the substance as potentially hazardous.

Immediate Safety and Hazard Assessment

Given that the specific hazards of this compound are unknown, it must be handled as a particularly hazardous substance.[1][2] Before beginning any disposal procedure, a thorough risk assessment is essential. Assume the compound may be toxic, flammable, reactive, and/or corrosive until data proves otherwise.[3][4] The Principal Investigator is responsible for documenting and communicating all known or suspected hazards to laboratory personnel.[1][2]

Essential Personal Protective Equipment (PPE):

  • Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory. A face shield should be used if there is a splash hazard.[4]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene) and consider double-gloving.[4]

  • Body Protection: A lab coat is required. For compounds anticipated to be highly flammable, a flame-resistant lab coat should be worn.[4]

  • Respiratory Protection: All handling of this compound waste should occur within a certified chemical fume hood or glove box to limit exposure.[2][4]

Waste Segregation and Containment Protocol

Proper segregation is critical to prevent dangerous chemical reactions.[5][6] this compound waste must not be mixed with any other waste streams.

Step-by-Step Containment Procedure:

  • Select Appropriate Containers: Use only designated, leak-proof hazardous waste containers that are chemically compatible with this compound.[3][5] Do not use food-grade containers.[5]

  • Segregate Waste Types: Collect different forms of this compound waste in separate, clearly labeled containers.

    • Liquid Waste: Collect all aqueous and organic solutions containing this compound.

    • Solid Waste: Includes contaminated consumables such as gloves, bench paper, and disposable labware.

    • Sharps: Any contaminated needles, scalpels, or glass must be placed in a designated, puncture-proof sharps container.

  • Keep Containers Closed: Waste containers must remain securely sealed at all times, except when adding waste.[3][5][7]

  • Use Secondary Containment: Store all waste containers in a secondary bin to contain any potential leaks.[4]

Labeling and Storage

Accurate labeling is a regulatory requirement and essential for safety. Each waste container must be labeled as soon as the first drop of waste is added.

Labeling Requirements:

  • The words "Hazardous Waste "

  • Chemical Name: "this compound" and list any other components (e.g., solvents).

  • Hazard Characteristics: Check all that apply (Ignitable, Corrosive, Reactive, Toxic). Since the properties are unknown, it is prudent to assume it may fall into one or more of these categories.[3]

  • Generator Information: Name of the Principal Investigator and laboratory location.

Storage:

  • Waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory where it was generated.[3][5]

  • The SAA must be inspected weekly for leaks or container degradation.[5]

  • Do not store incompatible waste types near each other. For example, acids should be stored separately from bases and cyanides.[5]

Disposal Plan

Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[7][8] Evaporation of chemical waste is also prohibited.[7]

Step-by-Step Disposal Procedure:

  • Waste Collection: Carefully place all materials contaminated with this compound into the correctly labeled waste container within a chemical fume hood.

  • Container Management: Do not overfill containers. Leave adequate headspace (approximately 10%) to allow for expansion.

  • Request Pickup: Once a container is full or has been in the SAA for up to 12 months, contact your institution's Environmental Health & Safety (EHS) department to schedule a hazardous waste pickup.[3]

  • Documentation: Maintain a log of all hazardous waste generated and disposed of, as required by your institution.

The table below summarizes the key operational parameters for the disposal of different types of this compound waste.

Waste TypeContainer SpecificationRequired PPEDisposal Method
Liquid Waste Leak-proof, chemically compatible (e.g., HDPE or glass) bottle with a screw-top cap. Stored in secondary containment.Lab Coat, Safety Goggles/Face Shield, Chemical-Resistant GlovesCollection via EHS for licensed hazardous waste disposal.
Solid Waste Lined, rigid container with a secure lid. Must be clearly labeled as "Solid Hazardous Waste."Lab Coat, Safety Goggles, Chemical-Resistant GlovesCollection via EHS for licensed hazardous waste disposal.
Contaminated Sharps Puncture-proof, rigid container specifically designed for sharps waste.Lab Coat, Safety Goggles, Chemical-Resistant GlovesCollection via EHS for licensed hazardous waste disposal.

Experimental Workflow and Disposal Pathway

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste, from generation to final disposition.

G cluster_lab Laboratory Operations cluster_contain Waste Containment cluster_ehs EHS & Disposal Vendor gen Generate this compound Waste ppe Don Appropriate PPE gen->ppe Always First assess Assess Waste Type (Liquid, Solid, Sharps) liquid Collect in Liquid Waste Container assess->liquid Liquid solid Collect in Solid Waste Container assess->solid Solid sharps Collect in Sharps Container assess->sharps Sharps ppe->assess label_waste Label Container as Hazardous Waste liquid->label_waste solid->label_waste sharps->label_waste saa Store in Satellite Accumulation Area (SAA) label_waste->saa pickup Request EHS Pickup saa->pickup Container Full or >1 Year vendor Licensed Vendor Disposal pickup->vendor

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Operational Guidance for Handling Dodoviscin J

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling of Dodoviscin J, an investigational cytotoxic compound. Adherence to these guidelines is mandatory to ensure personnel safety and maintain the integrity of research activities. Given that investigational drugs may have limited safety data, they should be treated as hazardous until more information is available.[1]

Personal Protective Equipment (PPE)

Due to the potent and hazardous nature of this compound, robust personal protective equipment is required. The level of PPE is dependent on the specific procedure being performed.

Table 1: PPE Requirements for Handling this compound

Activity Required PPE Glove Specification (Minimum) Respiratory Protection
Unpacking and Storage Double chemo-protectant gloves, impermeable gown, safety glasses with side shields.[2]Nitrile, 0.2 mm thickness per gloveN95 or higher respirator recommended, especially if there is a risk of compromised packaging.[3]
Weighing and Aliquoting (Solid) Double chemo-protectant gloves, disposable impermeable gown, safety goggles, face shield.Nitrile, 0.2 mm thickness per glovePowered Air-Purifying Respirator (PAPR) or N100 respirator within a certified chemical fume hood or containment glove box.[4][5]
Solution Preparation Double chemo-protectant gloves, disposable impermeable gown, safety goggles, face shield.Nitrile, 0.2 mm thickness per gloveCertified chemical fume hood or biological safety cabinet (BSC).
Administration (In Vitro/In Vivo) Double chemo-protectant gloves, lab coat.Nitrile, 0.2 mm thickness per gloveNot required if performed in a certified BSC.
Waste Disposal Double chemo-protectant gloves, impermeable gown, safety glasses.[6]Nitrile, 0.2 mm thickness per gloveNot generally required.

Experimental Protocol: Preparation of a 10 mg/mL Solution

This protocol outlines the procedure for safely preparing a stock solution of this compound. This activity must be performed within a certified chemical fume hood or a containment glove box.

Materials:

  • This compound (solid)

  • Sterile DMSO (or other appropriate solvent)

  • Sterile, conical tubes (1.5 mL or 15 mL)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • PPE as specified in Table 1

Procedure:

  • Preparation: Don all required PPE for "Weighing and Aliquoting." Ensure the chemical fume hood sash is at the appropriate height.

  • Weighing:

    • Carefully place a sterile weighing boat on the analytical balance and tare.

    • Slowly add this compound to the weigh boat until the desired mass is reached. Avoid generating dust.

    • Record the exact mass.

  • Solubilization:

    • Carefully transfer the weighed this compound to a sterile conical tube.

    • Using a calibrated pipette, add the calculated volume of solvent to the tube to achieve a 10 mg/mL concentration.

    • Secure the cap and vortex gently until the solid is completely dissolved.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, clearly labeled, sterile cryovials for storage.

    • Store at the recommended temperature, protected from light.

  • Decontamination and Disposal:

    • All disposable materials that came into contact with this compound (e.g., weigh boat, pipette tips, tubes) are considered cytotoxic waste.[7]

    • Dispose of this waste in a designated, sealed, and clearly labeled cytotoxic waste container.[8]

    • Decontaminate the work surface of the fume hood with a suitable cleaning agent, followed by 70% ethanol.[9]

Operational and Disposal Plans

Spill Management: Immediate and effective management of spills is crucial to minimize contamination and health risks.[10] Spill kits must be readily available in all areas where this compound is handled.[9][11]

  • Small Spills (<5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Don appropriate PPE, including a respirator.

    • Gently cover liquid spills with absorbent pads; for powders, use damp cloths to prevent aerosolization.[9]

    • Collect all contaminated materials and place them in a cytotoxic waste bag.

    • Clean the spill area twice with a detergent solution, followed by 70% isopropyl alcohol.[9]

  • Large Spills (>5 mL or 5 g):

    • Evacuate the area and restrict access.

    • Contact the institution's environmental health and safety (EHS) department immediately.

    • Only trained personnel with appropriate respiratory protection (e.g., PAPR) should perform the cleanup.

Waste Disposal: All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[7][12]

  • Solid Waste: Includes gloves, gowns, weigh boats, and other disposable items. Place in a designated, purple-lidded, puncture-resistant container.[7]

  • Sharps: Needles and syringes must be disposed of in a designated cytotoxic sharps container.[6]

  • Liquid Waste: Unused solutions should be collected in a designated hazardous waste container. Do not pour down the drain.

Visual Workflow and Decision-Making Diagrams

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood/BSC) cluster_cleanup Cleanup & Disposal A Review Protocol & SDS B Assemble Materials A->B C Don Appropriate PPE B->C D Weigh/Prepare this compound C->D Enter Containment E Perform Experiment D->E F Store/Label Samples E->F G Segregate Waste F->G Exit Containment H Decontaminate Surfaces G->H I Doff PPE Correctly H->I J Dispose of Cytotoxic Waste I->J

Caption: A workflow for the safe handling of this compound.

SpillResponse This compound Spill Response Plan Spill Spill Occurs Size Spill > 5g/5mL? Spill->Size Evacuate Evacuate & Call EHS Size->Evacuate Yes Alert Alert Others Size->Alert No Report Report Incident Evacuate->Report PPE Don Spill Kit PPE Alert->PPE Contain Contain Spill PPE->Contain Clean Clean & Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose Dispose->Report

Caption: A decision-making diagram for this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.